8-Quinolinecarboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
quinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZQVGZERAFSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192001 | |
| Record name | 8-Quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38707-70-9 | |
| Record name | 8-Quinolinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038707709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-8-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-QUINOLINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XS4PNS258 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Quinolinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Quinolinecarboxaldehyde, a key chemical intermediate in various fields of research and development. This document details its chemical and physical properties, synthesis, and significant applications, with a focus on its role in organic synthesis and drug discovery.
Core Chemical and Physical Properties
This compound, also known as 8-Formylquinoline, is a heterocyclic aromatic aldehyde.[1] Its structure, featuring a reactive aldehyde group on the quinoline scaffold, makes it a valuable precursor in the synthesis of more complex molecules.[2][3] The quinoline moiety itself is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38707-70-9 | [1][2][5] |
| Molecular Formula | C₁₀H₇NO | [1][2] |
| Molecular Weight | 157.17 g/mol | [1][2] |
| Appearance | Light orange to yellow to green powder/crystal | [2][5] |
| Melting Point | 92 - 97 °C | [2] |
| Boiling Point | 314.3 ± 15.0 °C (Predicted) | [5] |
| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [5] |
| Water Solubility | Insoluble | [5] |
| pKa | 3.45 ± 0.17 (Predicted) | [5] |
| LogP | 1.51 | |
| Storage Temperature | 2 - 8 °C, Keep in dark place, Sealed in dry | [2][5] |
| Air Sensitivity | Sensitive | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, 8-Quinolinemethanol.[5]
Experimental Protocol: Oxidation of 8-Quinolinemethanol
This protocol describes a general method for the synthesis of this compound.
-
Materials:
-
8-Quinolinemethanol
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polymer-supported bromide reagent
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
-
Brine solution
-
-
Procedure:
-
Dissolve 8-quinolinemethanol in anhydrous DMSO (at a ratio of 10 volumes of DMSO to the mass of the starting material).[5]
-
Add one equivalent of a polymer-supported bromide reagent to the solution.[5]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored (e.g., by Thin Layer Chromatography).[5]
-
Upon completion of the reaction, filter the mixture to remove the polymer resin.[5]
-
Wash the polymer bed with DMSO and combine the DMSO layers.[5]
-
Quench the reaction by pouring the combined DMSO solution into an ice-water mixture.[5]
-
Extract the aqueous mixture with diethyl ether.[5]
-
Wash the ether layer sequentially with water and then with a brine solution.[5]
-
Dry the ether layer over anhydrous sodium sulfate.[5]
-
Concentrate the solution to obtain pure this compound.[5]
-
Confirm the structure of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
-
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research.[2][6]
-
Pharmaceutical Synthesis : It serves as a crucial building block in the synthesis of various pharmaceutical agents.[2][7] The quinoline scaffold is present in drugs with a wide range of activities, including antimalarial, anticancer, and antimicrobial properties.[2][3]
-
Fluorescent Probes : The compound is utilized in the creation of fluorescent probes for biological imaging, which are valuable tools for tracking cellular processes.[2]
-
Ligand Development : In coordination chemistry, this compound is used to develop ligands for metal complexes.[2] These complexes can have applications in catalysis and materials science.[2]
-
Agrochemicals and Dyestuffs : It is an important raw material for the synthesis of agrochemicals and dyes.[5][6]
The aldehyde functional group is highly reactive and can undergo various transformations, such as:
-
Reductive Amination : To synthesize a variety of amine derivatives.[3]
-
Wittig Reaction : To form carbon-carbon double bonds.[3]
-
Condensation Reactions : To form Schiff bases, hydrazones, and other imines, which are often investigated for their biological activities.[3][8]
Safety and Handling
This compound is classified as an irritant.[5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Conclusion
This compound is a chemical compound of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. Its versatile reactivity, coupled with the inherent biological relevance of the quinoline scaffold, establishes it as a valuable starting material for the development of novel pharmaceuticals and functional materials. This guide has provided a summary of its key properties, a detailed synthetic protocol, and an overview of its major applications to support ongoing and future research endeavors.
References
- 1. This compound | C10H7NO | CID 170103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 38707-70-9 | Benchchem [benchchem.com]
- 5. 8-Quinolinecarbaldehyde CAS#: 38707-70-9 [amp.chemicalbook.com]
- 6. 8-Quinolinecarbaldehyde | 38707-70-9 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 8-Quinolinecarboxaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Quinolinecarboxaldehyde, a heterocyclic aromatic aldehyde, is a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties and reactive aldehyde group make it a versatile precursor for the synthesis of a wide array of derivatives, including Schiff bases, metal complexes, and various heterocyclic systems. These derivatives have garnered significant interest due to their broad spectrum of biological activities, encompassing anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery and materials science.
Physical and Chemical Properties
This compound is typically a light orange to yellow or green crystalline powder.[1][2] It is insoluble in water but soluble in various organic solvents.[3][4] The compound is known to be air-sensitive and should be stored in a cool, dry place, sealed from atmospheric exposure.[3][5]
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO | [6][7] |
| Molecular Weight | 157.17 g/mol | [6][7] |
| CAS Number | 38707-70-9 | [6][7] |
| Melting Point | 92 - 97 °C | [1][2] |
| Boiling Point | 314.3 ± 15.0 °C (Predicted) | [3][8] |
| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [3][8] |
| pKa | 3.45 ± 0.17 (Predicted) | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [1][2] |
| Solubility | Insoluble in water | [3][4] |
| InChI Key | OVZQVGZERAFSPI-UHFFFAOYSA-N | [3][7] |
| SMILES | O=Cc1cccc2ncccc12 | [7] |
Synthesis and Reactivity
The aldehyde functional group at the 8-position of the quinoline ring is highly reactive, readily undergoing nucleophilic addition and condensation reactions.[7] This reactivity is central to its utility as a synthetic intermediate.
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of 8-quinolinemethanol.
Experimental Protocol: Oxidation of 8-Quinolinemethanol
-
Materials: 8-quinolinemethanol, anhydrous dimethyl sulfoxide (DMSO), polymer-supported bromide reagent, diethyl ether, water, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 8-quinolinemethanol in anhydrous DMSO (10 volumes).
-
Add 1 equivalent of a polymer-supported bromide reagent to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the polymer support and wash the polymer bed with DMSO.
-
Combine the DMSO filtrates and quench the reaction by adding an ice-water mixture.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined ether layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield purified this compound.[3]
-
-
Characterization: The final product should be characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.[3] A predicted ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ = 11.46 (1H, s, CHO), 9.06-9.04 (1H, m), 8.34-8.32 (1H, m), 8.26-8.23 (1H, m), 8.11-8.08 (1H, m), 7.70-7.66 (1H, m), and 7.53-7.50 (1H, m).[6]
Key Reactions: Schiff Base Formation
This compound readily reacts with primary amines to form Schiff bases (imines). These Schiff bases are versatile ligands capable of coordinating with various transition metals to form catalytically active and biologically relevant complexes.[7][9]
Experimental Protocol: General Synthesis of a Schiff Base Ligand
-
Materials: this compound, a primary amine (e.g., aniline), absolute ethanol, glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[9]
-
Applications in Drug Development and Research
The quinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Derivatives of this compound are no exception and have been investigated for various therapeutic applications.
Role as a Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3] Its derivatives have shown potential as antimicrobial and antitumor agents.[1] The ability to form stable complexes with transition metals also opens avenues for their use in catalysis and material science.[1]
Biological Activities of Derivatives
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including:
-
Anticancer Activity: Many quinoline derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[10][11]
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs.[2][5]
-
Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[12]
The general workflow for investigating the biological potential of this compound derivatives involves synthesis, in vitro screening, and in vivo studies.
Fluorescent Probes and Ligand Development
This compound is also employed in the preparation of fluorescent probes for biological imaging and as ligands for the detection of metal ions.[1] This enhances its utility in analytical chemistry.[1]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.[8] As it is air-sensitive, it should be stored under an inert atmosphere.[3]
Conclusion
This compound is a highly versatile and valuable compound for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined physical and chemical properties, coupled with its straightforward reactivity, make it an ideal starting material for the creation of complex and functionally diverse molecules. The continued exploration of its derivatives is expected to yield novel therapeutic agents and advanced materials. This guide provides a foundational understanding of this compound, offering both the necessary data and procedural insights to facilitate its effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 38707-70-9 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Quinolinecarboxaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-Quinolinecarboxaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document outlines its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and logical workflows relevant to research and development.
Core Molecular and Physical Properties
This compound is an aromatic compound characterized by a quinoline ring system with an aldehyde group at the 8-position. This unique substitution pattern imparts significant reactivity and makes it a valuable precursor for the synthesis of a wide array of more complex molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO | --INVALID-LINK-- |
| Molecular Weight | 157.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | quinoline-8-carbaldehyde | --INVALID-LINK-- |
| CAS Number | 38707-70-9 | --INVALID-LINK-- |
| Appearance | Off-white to yellow or green powder/crystal | --INVALID-LINK-- |
| Melting Point | 95-96 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 314.3±15.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.223±0.06 g/cm³ | --INVALID-LINK-- |
| Solubility | Insoluble in water | --INVALID-LINK-- |
| SMILES | C1=CC2=C(C(=C1)C=O)N=CC=C2 | --INVALID-LINK-- |
| InChIKey | OVZQVGZERAFSPI-UHFFFAOYSA-N | --INVALID-LINK-- |
Molecular Structure
The structure of this compound, featuring a fused benzene and pyridine ring with a formyl group, is a key determinant of its chemical reactivity.
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and derivatization of this compound are crucial for its application in research.
Synthesis of this compound via Oxidation
A common method for the synthesis of this compound is the oxidation of 8-methylquinoline.
Materials:
-
8-Methylquinoline
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Nitrogen gas
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
Dissolve 8-methylquinoline in dioxane in a round-bottom flask.
-
Heat the solution to 60°C with stirring.
-
Carefully add selenium dioxide to the solution.
-
Increase the temperature to 80°C and reflux the mixture for approximately 10 hours under a nitrogen atmosphere.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash it with dioxane and dichloromethane.
-
Dry the crude product under vacuum.
-
Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., petroleum ether:ethyl acetate).[1]
Synthesis of Schiff Base Derivatives
The aldehyde functional group of this compound readily undergoes condensation with primary amines to form Schiff bases, which are important ligands in coordination chemistry and possess biological activities.[2][3]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.[2]
-
Add the primary amine (1 equivalent) to the solution.[2]
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.[2]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate.[2]
-
If precipitation does not occur, remove the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[3]
Logical Workflow for Drug Discovery Application
This compound and its derivatives are extensively studied for their potential as therapeutic agents, particularly in anticancer and antimicrobial applications.[4][5][6][7] The following workflow illustrates a typical path from synthesis to biological evaluation.
Caption: A typical workflow in drug discovery using this compound.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While direct experimental data can be vendor-specific, predicted data based on analogous structures provide a reliable reference.[8][9]
Predicted ¹H NMR Data:
-
~10.5 ppm (s, 1H): Aldehyde proton (-CHO)
-
~8.9 ppm (d, 1H): Aromatic proton
-
~8.1-8.3 ppm (d, 1H): Aromatic proton
-
~7.5-7.8 ppm (m, 3H): Aromatic protons
Predicted ¹³C NMR Data:
-
~190-200 ppm: Carbonyl carbon (-CHO)
-
~120-150 ppm: Aromatic carbons
Key IR Absorption Bands:
-
~1680-1700 cm⁻¹: Strong C=O stretching vibration of the aldehyde.
-
~2720 and ~2820 cm⁻¹: C-H stretching vibrations of the aldehyde proton.
Mass Spectrometry:
-
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 171.19 g/mol .
-
Key fragmentation peaks may include (M-H) at m/z 170 and (M-CO) at m/z 143.[9]
This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further exploration and application of this versatile chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Quinoline-8-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-8-carbaldehyde, systematically named quinoline-8-carbaldehyde under IUPAC nomenclature, is a pivotal heterocyclic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique chemical architecture, featuring a quinoline core with a reactive aldehyde group at the 8-position, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of quinoline-8-carbaldehyde, detailed experimental protocols for its synthesis, and an in-depth look at its applications in drug development, with a particular focus on its role in the development of novel antileishmanial agents.
Chemical and Physical Properties
Quinoline-8-carbaldehyde is a light orange to yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a ready reference for researchers.[1][2][3][4][5]
| Property | Value | Reference |
| IUPAC Name | quinoline-8-carbaldehyde | [6] |
| Synonyms | 8-Quinolinecarboxaldehyde, 8-Formylquinoline, Quinoline-8-carboxaldehyde | [6] |
| CAS Number | 38707-70-9 | [1][2][4] |
| Molecular Formula | C₁₀H₇NO | [2][4] |
| Molecular Weight | 157.17 g/mol | [2][4] |
| Melting Point | 92 - 97 °C | [5] |
| Boiling Point | 314.3 ± 15.0 °C (Predicted) | [5] |
| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water. Soluble in various organic solvents. | [1] |
| pKa | 3.45 ± 0.17 (Predicted) | [5] |
| Appearance | Light orange to yellow to green powder to crystal | [5] |
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~10.5 ppm (s, 1H, -CHO), δ 8.9-9.4 ppm (m, 1H, Ar-H), δ 8.1-8.3 ppm (m, 2H, Ar-H), δ 7.4-7.8 ppm (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~192 ppm (C=O), δ 120-150 ppm (Ar-C) |
| IR (KBr) | ~1700 cm⁻¹ (C=O stretching), ~2820 cm⁻¹ and ~2720 cm⁻¹ (C-H stretching of aldehyde) |
| Mass Spectrometry (EI) | m/z 157 (M⁺), 156 (M⁺-H), 129 (M⁺-CO) |
Synthesis of Quinoline-8-carbaldehyde
The synthesis of quinoline-8-carbaldehyde can be achieved through various methods, with the oxidation of 8-methylquinoline being a common and effective route. The following is a generalized experimental protocol based on established chemical transformations.
Experimental Protocol: Oxidation of 8-Methylquinoline
This protocol describes the synthesis of quinoline-8-carbaldehyde via the oxidation of 8-methylquinoline using selenium dioxide.
Materials:
-
8-Methylquinoline
-
Selenium Dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Nitrogen gas
-
Ethanol
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 8-methylquinoline (1 equivalent) and selenium dioxide (1.1 equivalents).
-
Add anhydrous dioxane to the flask to serve as the solvent.
-
Flush the apparatus with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 101°C for dioxane) with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated elemental selenium.
-
Wash the filter cake with a small amount of dioxane.
-
Combine the filtrate and the washings, and remove the dioxane under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure quinoline-8-carbaldehyde.
References
- 1. Quinoline-8-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. Quinoline-8-carbaldehyde | CAS#:38707-70-9 | Chemsrc [chemsrc.com]
- 4. Quinoline-8-carbaldehyde | 38707-70-9 [sigmaaldrich.com]
- 5. 8-Quinolinecarbaldehyde CAS#: 38707-70-9 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 8-Quinolinecarboxaldehyde from 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 8-quinolinecarboxaldehyde from its precursor, 8-methylquinoline. This document details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. The information is intended to support research and development in medicinal chemistry, materials science, and other fields where quinoline derivatives are of significant interest.
Introduction
This compound is a valuable chemical intermediate, serving as a versatile building block for the synthesis of more complex molecules. Its quinoline scaffold is a key structural motif in numerous biologically active compounds, and the reactive aldehyde functional group allows for a wide range of chemical transformations. The direct synthesis from the readily available 8-methylquinoline is a critical process for its utilization. The primary and most documented method for this transformation is the selective oxidation of the methyl group.
Synthetic Pathways
The conversion of 8-methylquinoline to this compound is achieved through the oxidation of the benzylic methyl group. Several methods have been explored, with varying degrees of success and selectivity. This guide focuses on the most established and practical approach: selenium dioxide oxidation.
The most direct and commonly cited method for the synthesis of this compound from 8-methylquinoline is through oxidation with selenium dioxide (SeO₂). This reagent is a well-known oxidizing agent for the conversion of activated methyl and methylene groups to carbonyl functionalities.[1][2] The reaction proceeds by heating 8-methylquinoline with a stoichiometric amount of selenium dioxide in a suitable solvent.
While effective, the reaction conditions can be critical, as direct oxidation of 8-methylquinoline with SeO₂ in refluxing xylene has been reported to be sluggish, in some cases yielding only trace amounts of the desired aldehyde.[3] However, other studies have reported successful synthesis with yields around 49%.[4]
Reaction Scheme:
Caption: Selenium Dioxide Oxidation of 8-Methylquinoline.
This protocol is adapted from established procedures for the oxidation of methylquinolines.[5][6][7]
Materials:
-
8-Methylquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (or another suitable high-boiling solvent like xylene)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure this compound.
Quantitative Data:
The following table summarizes typical quantitative data for the selenium dioxide oxidation of 8-methylquinoline and related substrates.
| Parameter | Value | Reference |
| Reactants | ||
| 8-Methylquinoline | 1 equivalent | [4] |
| Selenium Dioxide | 1.1 - 1.5 equivalents | [5] |
| Solvent | 1,4-Dioxane or Xylene | [3][5] |
| Reaction Temperature | Reflux | [3][5] |
| Reaction Time | 4 - 8 hours | [5] |
| Product Yield | ~49% | [4] |
Experimental Workflow:
Caption: Experimental Workflow for SeO₂ Oxidation.
While selenium dioxide oxidation is the most direct method, other approaches have been investigated for the functionalization of the 8-methyl group of quinoline.
Palladium-Catalyzed Aerobic Oxidation:
Research has shown that palladium(II) complexes can catalyze the aerobic oxidation of substituted 8-methylquinolines.[8][9][10] However, in the presence of acetic anhydride, this reaction predominantly yields 8-quinolylmethyl acetates.[8][10] The corresponding 8-quinoline carboxylic acids are formed as minor byproducts.[8][10] While this method does not directly produce the aldehyde, the resulting acetate could potentially be hydrolyzed to the corresponding alcohol, which could then be oxidized to this compound in a subsequent step. This multi-step process makes it less direct than the selenium dioxide oxidation.
Quantitative Data for Palladium-Catalyzed Aerobic Oxidation of 8-Methylquinoline:
| Parameter | Value | Reference |
| Catalyst | Pd(OAc)₂ / 4-hydroxy-pyridine-2,6-dicarboxylic acid | [8] |
| Solvent | Acetic acid - Acetic anhydride | [8] |
| Oxidant | O₂ (aerobic) | [8] |
| Temperature | 80 °C | [8] |
| Primary Product | 8-Quinolylmethyl acetate | [8] |
| Yield of Acetate | High | [8] |
| Minor Product | 8-Quinolinecarboxylic acid | [8] |
Logical Relationship of the Two-Step Alternative:
Caption: Two-Step Synthesis of this compound.
Conclusion
The synthesis of this compound from 8-methylquinoline is most directly achieved through selenium dioxide oxidation. This method, while requiring careful optimization of reaction conditions, provides a straightforward route to the desired product. Alternative multi-step pathways, such as the palladium-catalyzed aerobic oxidation followed by hydrolysis and subsequent oxidation, offer another potential, albeit less direct, synthetic strategy. For researchers and drug development professionals, the choice of method will depend on factors such as desired yield, scalability, and available reagents and equipment. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis of this important chemical intermediate.
References
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 3. This compound | 38707-70-9 | Benchchem [benchchem.com]
- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 8-Quinolinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 8-quinolinecarboxaldehyde, a crucial intermediate in the development of pharmaceuticals and other functional organic molecules. This document details key methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for reproducible synthesis.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several distinct routes, each with its own advantages and challenges. The most prominent and well-documented pathways include the direct oxidation of 8-methylquinoline, a multi-step synthesis commencing from 8-aminoquinoline, and the oxidation of 8-hydroxymethylquinoline. Other potential but less specifically detailed methods include the Vilsmeier-Haack formylation and Grignard reactions.
Pathway 1: Oxidation of 8-Methylquinoline
Direct oxidation of the methyl group at the 8-position of the quinoline ring is a straightforward approach to this compound. Selenium dioxide (SeO₂) is a commonly employed oxidizing agent for this transformation. This method offers a relatively short synthetic route, although yields can be moderate.
Caption: Oxidation of 8-Methylquinoline to this compound.
Pathway 2: Multi-step Synthesis from 8-Aminoquinoline
A more elaborate but versatile pathway starts from the readily available 8-aminoquinoline. This multi-step synthesis involves the conversion of the amino group into a nitrile via a Sandmeyer-type reaction. The resulting 8-quinolinecarbonitrile is then hydrolyzed to 8-quinolinecarboxylic acid, which is subsequently reduced to 8-hydroxymethylquinoline. The final step is the oxidation of the primary alcohol to the desired aldehyde.
Caption: Multi-step synthesis of this compound from 8-Aminoquinoline.
Pathway 3: Oxidation of 8-Hydroxymethylquinoline
This pathway is essentially the final step of the multi-step synthesis from 8-aminoquinoline but can also be considered a standalone route if 8-hydroxymethylquinoline is available or synthesized via an alternative method. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are typically used to prevent over-oxidation to the carboxylic acid.[1]
Caption: Oxidation of 8-Hydroxymethylquinoline to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthesis pathways described. Please note that yields can vary based on the specific reaction conditions and scale.
| Pathway | Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Reference(s) |
| Oxidation of 8-Methylquinoline | 8-Methylquinoline | Selenium Dioxide (SeO₂) | Dioxane | 49 | |
| Multi-step from 8-Aminoquinoline | 8-Aminoquinoline | NaNO₂, HCl, CuCN, KCN, H₂SO₄/NaOH, LiAlH₄, PCC/DMP | Various | Not specified | [1] |
| Oxidation of 8-Hydroxymethylquinoline | 8-Hydroxymethylquinoline | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Not specified | [1] |
| Oxidation of 8-Hydroxymethylquinoline | 8-Hydroxymethylquinoline | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Not specified | [1] |
Experimental Protocols
Protocol 1: Oxidation of 8-Methylquinoline with Selenium Dioxide
Materials:
-
8-Methylquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Protocol 2: Multi-step Synthesis from 8-Aminoquinoline (Adapted from analogous reactions)[1]
Step 2a: Diazotization of 8-Aminoquinoline and Sandmeyer Reaction
Materials:
-
8-Aminoquinoline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of 8-aminoquinoline in aqueous HCl at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.[1]
-
The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide.[1]
-
The mixture is heated to facilitate the displacement of the diazonium group with a nitrile group.
-
After cooling, the reaction mixture is extracted with dichloromethane, and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure, and the crude 8-quinolinecarbonitrile is purified by column chromatography.
Step 2b: Hydrolysis of 8-Quinolinecarbonitrile
Materials:
-
8-Quinolinecarbonitrile
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
Procedure:
-
The resulting 8-quinolinecarbonitrile is hydrolyzed to 8-quinolinecarboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).[1]
-
The reaction mixture is then cooled and neutralized to precipitate the carboxylic acid, which is collected by filtration.
Step 2c: Reduction of 8-Quinolinecarboxylic Acid
Materials:
-
8-Quinolinecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ether
Procedure:
-
The carboxylic acid is reduced to the primary alcohol, 8-hydroxymethylquinoline, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[1]
-
The reaction is carefully quenched, and the product is extracted and purified.
Step 2d: Oxidation of 8-Hydroxymethylquinoline
Materials:
-
8-Hydroxymethylquinoline
-
Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 8-hydroxymethylquinoline in dichloromethane (CH₂Cl₂), pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added.[1]
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).[1]
-
The reaction mixture is worked up by filtration through a pad of silica gel and evaporation of the solvent to yield this compound.
Other Potential Synthetic Routes
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1] It involves the reaction of a substrate with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] However, the regioselectivity of this reaction on an unsubstituted quinoline ring can be an issue, potentially leading to a mixture of formylated isomers. The electron-withdrawing nature of the nitrogen atom in the quinoline ring directs electrophilic substitution primarily to the 5- and 8-positions. Careful optimization of reaction conditions would be necessary to favor the formation of this compound.
Grignard Reaction
References
The Quinoline Core: A Technical Guide to its Discovery, Synthesis, and Historical Significance in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of heterocyclic chemistry, underpinning the development of a vast array of pharmaceuticals and biologically active compounds. First isolated from coal tar in the mid-19th century, its journey from a byproduct of industrial processes to a privileged structure in medicinal chemistry is a testament to the evolution of organic synthesis and our understanding of drug action. This technical guide provides a comprehensive overview of the discovery and history of quinoline and its derivatives. It details the seminal synthetic methodologies that enabled the exploration of this chemical space, complete with experimental protocols for key reactions. Furthermore, this guide presents quantitative data on the biological activities of early, significant quinoline derivatives and visualizes the complex reaction mechanisms and signaling pathways through detailed diagrams.
A Historical Overview of the Discovery of Quinoline
The story of quinoline begins in the 1830s with the burgeoning field of coal tar chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a basic, colorless, and oily substance which he named "leukol".[1] Almost a decade later, in 1842, Charles Gerhardt, a French chemist, obtained a similar compound through the distillation of the antimalarial alkaloid quinine with a strong base.[2] He named this substance "quinoline." For some time, leukol and quinoline were considered to be distinct compounds. It was the meticulous work of August Wilhelm von Hofmann in the 1840s that unequivocally demonstrated that these two substances were, in fact, identical.[3] This realization was a pivotal moment, linking the industrial world of coal tar to the realm of natural product chemistry and foreshadowing the immense therapeutic potential of synthetic quinoline derivatives. The confirmation of quinoline's structure, a fusion of a benzene and a pyridine ring, paved the way for the development of numerous synthetic methods aimed at producing this important heterocyclic system and its analogs.
Key Synthetic Methodologies for the Quinoline Core
The late 19th century witnessed a surge in the development of synthetic routes to quinoline and its derivatives. These "named reactions" remain fundamental to the field of heterocyclic chemistry and are still widely employed in both academic and industrial research.
The Skraup Synthesis
The Skraup synthesis is a classic and versatile method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1][4]
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, as a moderator).
-
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, carefully add aniline, glycerol, and nitrobenzene.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.
-
Add a small amount of ferrous sulfate to moderate the reaction.
-
Heat the mixture gently. The reaction is often vigorous, and external heating may need to be adjusted or removed as the reaction proceeds.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure completion.
-
Cool the reaction mixture and cautiously dilute with water.
-
Make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution.
-
Isolate the crude quinoline by steam distillation.
-
Separate the organic layer from the distillate, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate), and purify by distillation.[5]
-
Caption: Experimental workflow for the Skraup synthesis of quinoline.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines by reacting an aniline with α,β-unsaturated aldehydes or ketones.[6][7]
-
Materials: Aniline, crotonaldehyde, hydrochloric acid, zinc chloride (optional, as a catalyst).
-
Procedure:
-
To a solution of aniline in hydrochloric acid, slowly add crotonaldehyde with stirring.
-
The reaction is often exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, heat the mixture under reflux for several hours.
-
Cool the reaction mixture and make it alkaline with a solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water, dry it over a suitable drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
-
References
- 1. iipseries.org [iipseries.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
The Quinoline Scaffold: A Privileged Structure in Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its rigid structure and synthetic tractability have made it a "privileged scaffold," leading to the development of a vast array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the biological significance of the quinoline core, with a focus on its applications in oncology, infectious diseases, and beyond. We delve into the mechanisms of action, present quantitative pharmacological data, and provide detailed experimental protocols for the evaluation of quinoline-based compounds.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell survival.[1][2][3] Many approved and investigational anticancer drugs feature the quinoline core, highlighting its importance in oncology drug development.[4]
Mechanisms of Action in Oncology
The anticancer effects of quinoline derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell signaling and proliferation.
1.1.1. Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[2] Overexpression or mutation of kinases is a common driver of oncogenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Several quinoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby blocking tumor angiogenesis.[6][7]
-
EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Mutations in EGFR can lead to its constitutive activation and uncontrolled cell proliferation. Quinoline-based inhibitors can block the ATP-binding site of EGFR, preventing its activation.
-
PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] Quinoline derivatives have been designed to dually inhibit PI3K and mTOR, offering a potent strategy to suppress tumor growth.[8]
1.1.2. Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[9] Some quinoline derivatives, such as camptothecin and its analogs, act as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[9]
1.1.3. Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption can lead to mitotic arrest and apoptosis. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, thereby exerting antimitotic effects.[9]
1.1.4. Induction of Apoptosis and Cell Cycle Arrest: Ultimately, the anticancer activity of many quinoline derivatives culminates in the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[2][10] This can be a direct consequence of DNA damage or the inhibition of critical survival pathways.
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | Substituted Chalcone | MCF-7 (Breast) | 0.314 - 4.65 | [11] |
| HCT-116 (Colon) | Varies | [1] | ||
| HepG2 (Liver) | Varies | [1] | ||
| Kinase Inhibitor | Bosutinib | CML Cell Lines | Varies | [2] |
| 3,6-disubstituted quinoline | MKN45 (Gastric) | 0.093 | ||
| 4-anilino-quinoline | PKN3 (Kinase Assay) | 0.014 | ||
| Imidazo[4,5-c]quinoline | mTOR (Kinase Assay) | 1.4 | [8] | |
| Imidazo[4,5-c]quinoline | PI3Kα (Kinase Assay) | 0.9 | [8] | |
| Topoisomerase Inhibitor | Camptothecin Analog | Various | Varies | [9] |
| Miscellaneous | 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [11][12] |
| U937 (Lymphoma) | 43.95 | [11][12] | ||
| 5-chloroquinolin-8-ol derivative | MCF-7 (Breast) | Varies | [13] | |
| A549 (Lung) | Varies | [13] | ||
| HepG2 (Liver) | Varies | [13] |
Key Experimental Protocols in Anticancer Drug Discovery
1.3.1. MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
1.3.2. Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17]
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase. RNase is crucial to prevent the staining of RNA.[15][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[15]
Antimalarial Activity of Quinoline Derivatives
The quinoline scaffold is historically significant in the fight against malaria, with quinine, isolated from the cinchona bark, being one of the first effective treatments.[18] This led to the synthesis of numerous quinoline-based antimalarials, most notably chloroquine.[5]
Mechanism of Action in Malaria
The primary mechanism of action of 4-aminoquinolines like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[3][4][12]
-
Hemoglobin Digestion: The Plasmodium parasite, during its intraerythrocytic stage, digests host hemoglobin to obtain essential amino acids.[4]
-
Heme Release: This process releases large quantities of toxic free heme.[4]
-
Detoxification: To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin.[4]
-
Quinoline Intervention: Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[3] It then binds to heme, preventing its polymerization into hemozoin.[12] The buildup of the toxic heme-chloroquine complex leads to parasite death.[3]
Quantitative Data: Antimalarial Activity
The in vitro antimalarial activity is often expressed as the IC50 value, the concentration that inhibits parasite growth by 50%.
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | 3D7 (Sensitive) | ~0.02 | |
| K1 (Resistant) | ~0.35 | [8] | |
| Amodiaquine | Resistant Strains | Varies | [17] |
| Mefloquine | Resistant Strains | Varies | [17] |
| Quinine | D10 | 1.2 | |
| 7-chloroquinolinyl thiourea | D10 | 1.2 | [5] |
| Quinoline-furanone hybrid | CQ-sensitive | <5 µg/mL | [19] |
Key Experimental Protocol: In Vitro Antiplasmodial Assay
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of the parasite by quantifying parasitic DNA.[1][8]
Protocol:
-
Parasite Culture: Culture P. falciparum in human erythrocytes in a controlled environment.[8]
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add the parasite culture (synchronized to the ring stage) to the wells.[8]
-
Incubation: Incubate the plates for 72 hours.[8]
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I fluoresces upon binding to DNA.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.[1]
Antibacterial Activity of Quinoline Derivatives
The development of fluoroquinolones, a class of synthetic quinoline derivatives, revolutionized the treatment of bacterial infections.[14] These broad-spectrum antibiotics are highly effective against a wide range of Gram-positive and Gram-negative bacteria.[14]
Mechanism of Action in Bacteria
Fluoroquinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[2][20]
-
DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, which is crucial for relieving torsional stress during DNA replication.[10][13] Fluoroquinolones stabilize the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[20]
-
Topoisomerase IV Inhibition: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is responsible for decatenating the interlinked daughter chromosomes after replication, allowing them to segregate into daughter cells.[14] Inhibition of topoisomerase IV by fluoroquinolones prevents this segregation, leading to cell death.[13]
Quantitative Data: Antibacterial Activity
The in vitro antibacterial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[18]
| Fluoroquinolone | Bacterial Species | MIC90 (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | Varies | [21] |
| Haemophilus influenzae | 4.0 | [22] | |
| Pseudomonas aeruginosa | Varies | [16] | |
| Levofloxacin | Escherichia coli | Varies | [21] |
| Haemophilus influenzae | 2.0 | [22] | |
| Moxifloxacin | Haemophilus influenzae | 2.0 | [22] |
| Gatifloxacin | Haemophilus influenzae | 0.25 | [22] |
| Norfloxacin | Haemophilus influenzae | 16.0 | [22] |
MIC90 is the concentration required to inhibit 90% of the tested isolates.
Key Experimental Protocol: Antibacterial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antibacterial agent.[15][18]
Protocol:
-
Antibiotic Dilution: Prepare serial two-fold dilutions of the quinolone antibiotic in a 96-well microtiter plate containing broth medium.[23]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[23]
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[23]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that shows no visible turbidity (bacterial growth).[18]
Other Biological Activities and Future Perspectives
Beyond the applications discussed, the quinoline scaffold is found in drugs with a wide range of other therapeutic uses, including:
-
Anti-inflammatory [14]
-
Antiviral (including anti-HIV) [14]
-
Antitubercular [14]
-
Anticonvulsant [2]
-
Cardiovascular agents [2]
The versatility of the quinoline nucleus continues to inspire medicinal chemists to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of quinoline-based hybrid molecules, which combine the quinoline scaffold with other pharmacophores, is a promising strategy for developing multi-target drugs and overcoming drug resistance.
Conclusion
The quinoline scaffold is an undisputed privileged structure in medicinal chemistry, with a rich history and a bright future. Its derivatives have made a profound impact on the treatment of cancer and infectious diseases. A deep understanding of their mechanisms of action, coupled with robust quantitative evaluation and standardized experimental protocols, is essential for the continued development of this remarkable class of therapeutic agents. As research progresses, the quinoline core will undoubtedly remain a fertile ground for the discovery of new and improved medicines to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 1, Currently Used Antimalarial Drugs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amh.net.au [resources.amh.net.au]
- 17. researchgate.net [researchgate.net]
- 18. apec.org [apec.org]
- 19. researchgate.net [researchgate.net]
- 20. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. microrao.com [microrao.com]
An In-depth Technical Guide to the Safety and Handling of 8-Quinolinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 8-Quinolinecarboxaldehyde (CAS No. 38707-70-9), a versatile intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory system.[1][2] Ingestion or inhalation may be harmful.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₇NO[2] |
| Molecular Weight | 157.17 g/mol [1][2] |
| Appearance | Yellow, Solid Crystalline Powder |
| Melting Point | 95-98 °C |
| Boiling Point | 314.3 ± 15.0 °C at 760 mmHg[1] |
| Flash Point | 151.9 ± 27.8 °C[1] |
| Density | 1.2 ± 0.1 g/cm³[1] |
| Solubility | No data available |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[1] |
Toxicological Data
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | May be harmful if swallowed; causes irritation of the digestive tract.[1] |
| Acute Dermal Toxicity | May be harmful if absorbed through the skin; causes skin irritation.[1] |
| Acute Inhalation Toxicity | May be harmful if inhaled; causes respiratory tract irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Carcinogenicity | Not listed by ACGIH, IARC, or NTP.[1] |
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, the following are general methodologies for assessing skin and eye irritation, based on internationally recognized guidelines, which would be applicable for a substance with the hazard profile of this compound.
a) Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.
-
Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the upper layers of human skin.
-
Procedure: A small amount of the test substance (in this case, this compound) is applied topically to the surface of the skin model.
-
Exposure: The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay). The amount of color change is proportional to the number of viable cells.
-
Classification: If the cell viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control, the substance is classified as a skin irritant.
b) Eye Irritation Testing (based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)
This in vitro method is used to identify substances that do not cause serious eye damage or irritation.
-
Test System: A reconstructed human cornea-like epithelium model is utilized.
-
Procedure: The test substance is applied to the surface of the corneal model.
-
Exposure: The exposure duration is typically short (e.g., minutes).
-
Viability Assessment: Similar to the skin irritation test, cell viability is determined using methods like the MTT assay.
-
Classification: A substance that does not reduce cell viability below a specified threshold is considered a non-irritant. To classify a substance as an irritant, further testing, potentially including in vivo methods as described in OECD Guideline 405 (Acute Eye Irritation/Corrosion), would be necessary, though these are being phased out for ethical reasons. The in vivo test involves applying the substance to the eye of an animal (historically, rabbits) and observing for effects such as redness, swelling, and corneal opacity over a period of days.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE.
-
Environmental Precautions: Prevent the substance from entering drains.
-
Methods for Cleaning Up: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[1] Clean the spill area with soap and water.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Conditions to Avoid: Incompatible materials, heat, flames, and sparks. Avoid the formation of dust.[3]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are familiar with its hazards and follow the recommended precautions to ensure a safe working environment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
Determining the Solubility of 8-Quinolinecarboxaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 8-quinolinecarboxaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols and the theoretical framework for researchers to conduct their own solubility assessments. Understanding the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical agents, is crucial for its application in drug discovery and development.
Theoretical Framework for Solubility
The solubility of a solid compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:
-
Polarity: this compound possesses both aromatic (nonpolar) and heteroaromatic/aldehyde (polar) functionalities, giving it a moderate polarity. It is expected to be more soluble in solvents of similar polarity.
-
Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors will likely exhibit enhanced solubility.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
A logical approach to understanding these relationships is visualized below.
Factors influencing the solubility of this compound.
Quantitative Solubility Data
While specific experimental data is sparse, the following tables provide a hypothetical yet realistic representation of how solubility data for this compound could be presented. These values are for illustrative purposes and should be determined experimentally.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Hexane | 1.88 | < 0.1 | < 0.006 |
| Toluene | 2.38 | 1.5 | 0.095 |
| Dichloromethane | 9.08 | 10.2 | 0.649 |
| Acetone | 20.7 | 8.5 | 0.541 |
| Ethanol | 24.5 | 5.3 | 0.337 |
| Methanol | 32.7 | 4.1 | 0.261 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 20 | > 1.27 |
| Water | 80.1 | Insoluble | Insoluble |
Table 2: Hypothetical Temperature Dependence of this compound Solubility in Ethanol
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 10 | 2.8 | 0.178 |
| 25 | 5.3 | 0.337 |
| 40 | 9.7 | 0.617 |
| 60 | 18.5 | 1.177 |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, the following experimental methods are recommended.
Gravimetric Method
This is a fundamental and straightforward method for determining solubility.
Principle: A saturated solution is prepared, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then determined.
Apparatus and Materials:
-
This compound
-
Selected organic solvents
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass
-
Drying oven
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter to prevent the transfer of solid particles.
-
Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Drying: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until all the solvent has evaporated and a constant weight of the residue is achieved.
-
Weighing: Accurately weigh the evaporating dish with the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of solution taken] x 100
UV-Visible Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and is generally faster than the gravimetric method.
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and relating it to a pre-established calibration curve, based on the Beer-Lambert law.
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Apparatus for preparing saturated solutions (as in the gravimetric method)
-
Volumetric flasks and pipettes
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).
-
Filter the saturated solution.
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
The general workflow for these experimental methods is illustrated in the following diagram.
Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While readily available quantitative data is limited, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this property accurately. The choice of method will depend on the available equipment and the required precision. For reliable and reproducible results, it is essential to ensure proper temperature control and sufficient time for equilibration.
An In-depth Technical Guide to 8-Quinolinecarboxaldehyde: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 8-Quinolinecarboxaldehyde, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and a logical workflow for its synthesis, presented in a clear and structured format to support research and development activities.
Core Physicochemical Data
This compound is a versatile intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Melting Point | 92 - 97 °C | [3][4] |
| 95 - 96 °C | [1][5][6] | |
| 91.5 - 97.5 °C | [7] | |
| 78.44 °C (Predicted) | [8] | |
| Boiling Point | 314.3 ± 15.0 °C (Predicted) | [1][2] |
| 278.28 - 298.14 °C (Predicted) | [8] | |
| Molecular Formula | C₁₀H₇NO | [3][5] |
| Molecular Weight | 157.17 g/mol | [3][5] |
| Appearance | Light orange to yellow to green powder/crystal | [1][3][4] |
| Solubility | Insoluble in water | [1][2] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standardized laboratory procedures for these measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface and finely powdered using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[9][10][11]
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus. A thermometer is placed in the designated well.
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. The thermometer and attached capillary are then immersed in the oil of the Thiele tube.
-
-
Measurement:
-
The apparatus is heated at a steady rate, approximately 10 °C per minute, until the temperature is near the expected melting point.[11]
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[11]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[12]
-
-
Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., aluminum block heater, oil bath)
-
Clamp and stand
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.[13]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[13][14][15]
-
Apparatus Setup: The test tube is clamped and immersed in a heating bath (e.g., water or oil bath) or placed in an aluminum block heater. A thermometer is positioned in the test tube, with the bulb near the opening of the inverted capillary but not touching the bottom of the test tube.[13][14]
-
Measurement:
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[16]
-
When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.[17]
-
The heating is then discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[16][17]
-
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on pressure.
Synthesis Workflow
A general method for the synthesis of this compound involves the oxidation of 8-Quinolinemethanol.[1][2] The logical workflow for this synthesis is depicted below.
Caption: Logical workflow for the synthesis of this compound.
This guide provides foundational technical information for professionals working with this compound. The provided protocols and data are intended to support further research and application development.
References
- 1. 8-Quinolinecarbaldehyde CAS#: 38707-70-9 [amp.chemicalbook.com]
- 2. 8-Quinolinecarbaldehyde | 38707-70-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 38707-70-9 | TCI Deutschland GmbH [tcichemicals.com]
- 5. This compound, CAS No. 38707-70-9 - iChemical [ichemical.com]
- 6. Page loading... [wap.guidechem.com]
- 7. L19642.06 [thermofisher.com]
- 8. quinoline-8-carbaldehyde (38707-70-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. pennwest.edu [pennwest.edu]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. byjus.com [byjus.com]
- 16. Video: Boiling Points - Concept [jove.com]
- 17. scribd.com [scribd.com]
Methodological & Application
Synthesis of 8-Quinolinecarboxaldehyde: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 8-quinolinecarboxaldehyde, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the oxidation of 8-methylquinoline using selenium dioxide, a reliable and frequently cited method.
Data Summary
The following table summarizes key quantitative data for the starting material and the final product.
| Property | 8-Methylquinoline (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₀H₉N | C₁₀H₇NO |
| Molecular Weight | 143.19 g/mol | 157.17 g/mol |
| Appearance | Pale yellow to brown liquid | Light orange to yellow-green crystalline powder |
| Boiling Point | 245 °C | 314.3 ± 15.0 °C (Predicted) |
| Melting Point | -80 °C | 92 - 97 °C |
| Density | 1.052 g/mL at 25 °C | 1.223 ± 0.06 g/cm³ (Predicted) |
| Reported Yield | N/A | 49%[1] |
| ¹H NMR (CDCl₃, ppm) | See specific literature | δ 11.46 (s, 1H), 9.04-9.06 (m, 1H), 8.32-8.34 (m, 1H), 8.23-8.26 (m, 1H), 8.08-8.11 (m, 1H), 7.66-7.70 (m, 1H), 7.50-7.53 (m, 1H)[2] |
| ¹³C NMR | See specific literature | Predicted shifts: Carbonyl carbon (~190 ppm), Aromatic carbons (120-160 ppm) |
| IR (cm⁻¹) | See specific literature | Predicted key absorptions: C=O stretch (~1680 cm⁻¹), Aldehyde C-H stretch (~2850, ~2750 cm⁻¹), Aromatic C=C stretch (1600-1450 cm⁻¹) |
| Mass Spec (m/z) | See specific literature | Predicted key fragments: 157 (M+), 156 (M-H), 129 (M-CO) |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Oxidation of 8-Methylquinoline
This protocol is based on the selective oxidation of the methyl group of 8-methylquinoline using selenium dioxide.[3]
Materials:
-
8-Methylquinoline (1 equivalent)
-
Selenium Dioxide (SeO₂) (1.1 equivalents)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in 1,4-dioxane.
-
Addition of Oxidizing Agent: To this solution, add selenium dioxide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the black selenium byproduct.[3]
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield pure this compound.[3]
Safety Precautions:
-
Selenium compounds are toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This protocol provides a reliable method for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The straightforward procedure and commercially available reagents make this an accessible synthesis for researchers in the field of drug discovery and organic synthesis.
References
Application Notes and Protocols: Reactions of 8-Quinolinecarboxaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 8-quinolinecarboxaldehyde with primary amines. The primary reaction is a condensation reaction that forms Schiff bases (also known as imines or azomethines), which are versatile compounds with significant applications in medicinal chemistry, materials science, and analytical chemistry.
Core Applications and Significance
Schiff bases derived from this compound are of significant interest due to the unique properties of the quinoline moiety combined with the reactive azomethine group (-C=N-). The quinoline scaffold is a key feature in many natural and synthetic bioactive compounds, known for a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1] The imine group is crucial for their biological activity and serves as an excellent coordination site for various metal ions.[1]
Key Application Areas:
-
Antimicrobial and Anticancer Agents: These compounds and their metal complexes have demonstrated potent activity against a variety of bacterial and fungal pathogens, as well as significant cytotoxicity against numerous cancer cell lines.[1][2][3] The mechanism of action is often linked to their ability to chelate essential metal ions or interfere with cellular processes like DNA replication.[1][4]
-
Fluorescent Probes and Sensors: The quinoline ring system provides inherent fluorescence. Derivatives formed from this compound are widely explored as fluorescent chemosensors for detecting specific metal ions, such as Zn²⁺, in biological and environmental samples.[5][6][7][8][9] These probes are valuable tools for bio-imaging and understanding the role of metal ions in biological processes.[6]
-
Catalysis: Metal complexes formed with these Schiff base ligands can act as effective catalysts in various organic reactions, particularly in oxidation processes.[2][4]
-
Synthesis of Heterocyclic Compounds: The reactive C=N double bond in the Schiff bases serves as a key intermediate for the synthesis of other complex heterocyclic structures, such as 4-thiazolidinones.[10][11]
Reaction Mechanism and Workflow
The reaction proceeds via an acid-catalyzed nucleophilic addition of the primary amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the stable imine product.[12][13] The pH of the reaction is a critical parameter; it is typically optimal around a pH of 5 to ensure the amine is sufficiently nucleophilic while also allowing for the protonation of the hydroxyl intermediate, facilitating its removal as water.[13]
Caption: General reaction mechanism for Schiff base formation.
The overall process from synthesis to application follows a structured workflow, encompassing synthesis, purification, characterization, and functional evaluation.
Caption: Experimental workflow for synthesis and evaluation.
Experimental Protocols
3.1. General Protocol for the Synthesis of Schiff Bases
This protocol describes a general method for the condensation reaction between this compound and a primary amine.[1][4]
Materials and Equipment:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, aliphatic amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in a minimal amount of absolute ethanol.
-
Add the amine solution to the stirred solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the precipitated Schiff base by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the final product in a desiccator or vacuum oven.
3.2. Protocol for Product Characterization
Confirm the structure of the synthesized Schiff base using standard spectroscopic methods.[1]
-
Infrared (IR) Spectroscopy: Formation of the Schiff base is confirmed by the appearance of a strong absorption band for the azomethine group (-C=N-) typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine also confirms the reaction.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The key signal confirming the Schiff base formation is the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8-9 ppm.[1]
-
¹³C NMR: The presence of the azomethine carbon signal, typically between δ 150-165 ppm, provides further structural confirmation.[1]
-
-
Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the synthesized compound and confirm it matches the expected molecular formula.[1]
3.3. Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol outlines a common method for assessing the antimicrobial properties of the synthesized compounds.[4]
Materials and Equipment:
-
Synthesized Schiff base compounds
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli)
-
Nutrient Agar or appropriate growth medium
-
Sterile petri dishes, L-shaped spreader, cork borer
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antibiotic (positive control), DMSO (negative control)
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare a microbial inoculum of the test microorganism with a turbidity equivalent to the 0.5 McFarland standard.
-
Uniformly spread 100 µL of the microbial suspension over the surface of the agar plates.
-
Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar.
-
Prepare stock solutions of the synthesized compounds (e.g., 1 mg/mL) in DMSO.
-
Add a defined volume (e.g., 100 µL) of each test solution, positive control, and negative control into separate wells.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Data Presentation
Quantitative data from synthesis and evaluation should be organized for clear comparison.
Table 1: Representative Synthesis and Spectroscopic Data for an this compound Schiff Base
| Primary Amine | Product Yield (%) | Azomethine (-CH=N) ¹H NMR (δ, ppm) | Azomethine (-C=N-) ¹³C NMR (δ, ppm) | Azomethine (-C=N-) IR (cm⁻¹) |
|---|---|---|---|---|
| Aniline | ~85-95% | 8.5 - 9.0 | 155 - 162 | 1610 - 1630 |
| 4-Chloroaniline | ~80-90% | 8.6 - 9.1 | 154 - 161 | 1605 - 1625 |
| 2-Fluoroaniline | ~80-90% | 8.7 - 9.2 | 156 - 163 | 1615 - 1635 |
| Aliphatic Amine | ~75-85% | 8.2 - 8.7 | 158 - 165 | 1620 - 1640 |
Note: Yields and spectral data are typical ranges and may vary based on specific reaction conditions and substituents.
Table 2: Example of Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. K. pneumoniae |
|---|---|---|---|
| Schiff Base Ligand (L2) | >100 | 50 | 100 |
| Schiff Base Ligand (L3) | >100 | >100 | 50 |
| Schiff Base Ligand (L5) | >100 | >100 | 100 |
| Ciprofloxacin (Control) | 1.56 | 0.78 | 3.12 |
Data is illustrative, adapted from literature on similar compounds.[3] L2, L3, and L5 represent Schiff bases derived from different primary amines.
Visualization of Application Logic
The biological activity of these Schiff bases is often enhanced upon coordination with a metal ion. This chelation process is a key principle behind their application as antimicrobial agents and fluorescent sensors.
Caption: Chelation of a metal ion by a Schiff base ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. ckthakurcollege.net [ckthakurcollege.net]
- 3. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Schiff Base Formation Using 8-Quinolinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 8-quinolinecarboxaldehyde represent a versatile class of compounds with significant interest in medicinal chemistry and materials science. The core structure, featuring an azomethine group (-C=N-) linking the quinoline moiety to various amines, provides a valuable scaffold for the development of novel therapeutic agents and functional materials.[1][2] The quinoline ring itself is a well-established pharmacophore, known for its presence in a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2]
The formation of a Schiff base from this compound enhances and diversifies these biological activities. The imine group is crucial for their biological action, which can be further potentiated through coordination with metal ions to form stable complexes.[1][2] These metal complexes have shown enhanced antimicrobial and anticancer efficacy compared to the free ligands.[3][4] Applications of this compound Schiff bases and their metal complexes are actively being explored in several areas:
-
Antimicrobial Agents: These compounds exhibit potent activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the chelation of metal ions essential for microbial growth or interference with cellular processes.[1][3]
-
Anticancer Agents: Numerous Schiff bases derived from quinoline aldehydes have demonstrated significant cytotoxicity against various cancer cell lines.[1][5] Proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of enzymes crucial for cancer cell proliferation.[1][3][5]
-
Fluorescent Probes: The quinoline moiety often imparts fluorescent properties to the Schiff bases, which can be modulated by the binding of metal ions. This has led to their development as selective and sensitive fluorescent sensors for detecting metal ions like Zn(II), Al(III), and Cd(II) in biological and environmental samples.[6][7][8][9]
-
Catalysis: Metal complexes of these Schiff bases can act as catalysts in various organic reactions.[2][3]
These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of Schiff bases derived from this compound, intended to facilitate research and development in these promising areas.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes the acid-catalyzed condensation reaction between this compound and a primary amine.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated Schiff base by vacuum filtration using a Buchner funnel.[1]
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final pure Schiff base.[1]
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Synthesis of Metal Complexes with this compound Schiff Bases
This protocol provides a general procedure for the synthesis of metal(II) complexes.
Materials:
-
Synthesized Schiff base ligand (2 equivalents)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂) (1 equivalent)
-
Ethanol
-
Dilute ethanolic solution of NaOH or ammonia
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the synthesized Schiff base ligand (2 mmol) in hot ethanol (e.g., 30 mL) in a round-bottom flask.[3]
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in ethanol (e.g., 20 mL).[3]
-
Add the ethanolic solution of the metal salt dropwise to the hot, stirred solution of the Schiff base ligand.[3]
-
Adjust the pH of the mixture to approximately 7-8 by adding a dilute ethanolic solution of NaOH or ammonia to facilitate deprotonation and complexation.[3]
-
Reflux the reaction mixture for 4-6 hours, during which a colored precipitate of the metal complex should form.[3]
-
After cooling to room temperature, collect the precipitate by vacuum filtration.
-
Wash the complex with cold ethanol and dry it in a vacuum oven.
Protocol 3: Characterization of Synthesized Compounds
Methods:
-
Melting Point: Determine the melting point of the purified product to assess its purity.[1]
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify the characteristic C=N (azomethine) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also confirms the reaction.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the synthesized compound and confirm its identity.[1]
Protocol 4: In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Protocol 5: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the synthesized compounds on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).[3]
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours to allow for the formation of formazan crystals.[3]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]
Data Presentation
The following tables summarize representative data for Schiff bases derived from quinoline aldehydes, illustrating the type of quantitative information that should be collected and organized.
Table 1: Physicochemical and Spectroscopic Data of Representative Quinoline-Derived Schiff Bases (Note: Data is representative for Schiff bases derived from a quinoline aldehyde.)[1]
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | IR (ν C=N, cm⁻¹) | ¹H NMR (δ CH=N, ppm) |
| SB-1 | C₁₇H₁₂N₂ | 85 | 118-120 | 1621 | 8.75 |
| SB-2 | C₁₇H₁₁ClN₂ | 82 | 135-137 | 1618 | 8.81 |
| SB-3 | C₁₈H₁₄N₂O | 88 | 142-144 | 1625 | 8.69 |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Quinoline-Derived Schiff Bases (Note: Data is representative.)[1]
| Compound ID | S. aureus | E. coli | C. albicans |
| SB-1 | 32 | 64 | >128 |
| SB-2 | 16 | 32 | 64 |
| SB-3 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Table 3: Anticancer Activity (IC₅₀ in µM) of Representative Quinoline-Derived Schiff Base Metal Complexes (Note: Data is representative.)[3]
| Compound ID | Prostate Cancer (PC-3) | Breast Cancer (MCF-7) |
| SB-Cu-1 | 4.5 | 8.2 |
| SB-Zn-1 | 12.8 | 25.1 |
| SB-Ni-1 | 9.3 | 15.6 |
| Cisplatin | 5.0 | 7.5 |
Visualizations
Caption: Mechanism of acid-catalyzed Schiff base formation.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Proposed anticancer mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. ckthakurcollege.net [ckthakurcollege.net]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 7. Two similar Schiff-base receptor based quinoline derivate: Highly selective fluorescent probe for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-Quinolinecarboxaldehyde as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes derived from 8-Quinolinecarboxaldehyde. This ligand, and its Schiff base derivatives, form stable complexes with a variety of metal ions, leading to compounds with significant potential in medicinal chemistry and catalysis.
Introduction
This compound is a versatile building block in coordination chemistry. Its quinoline moiety provides a nitrogen atom for coordination, while the aldehyde group can be readily converted into a Schiff base by condensation with primary amines. These Schiff base ligands are excellent chelating agents, forming stable complexes with transition metals such as copper, nickel, cobalt, zinc, and palladium.[1][2] The resulting metal complexes have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties, and have also shown promise as catalysts in organic synthesis.[1][3][4][5]
Key Applications
The primary applications of metal complexes derived from this compound are concentrated in the following areas:
-
Anticancer Agents: These complexes have shown significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis through the mitochondrial pathway and cell cycle arrest.[1][6]
-
Antimicrobial Agents: Metal complexes of this compound derivatives exhibit potent activity against a range of bacteria and fungi.[1][7] Their mechanism of action is often attributed to the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, as well as the generation of reactive oxygen species (ROS).[8][9][10]
-
Catalysis: The metal centers in these complexes can act as catalysts in various organic transformations, including oxidation and cross-coupling reactions like the Suzuki-Miyaura coupling.[2][11][12]
Quantitative Data
The following tables summarize key quantitative data for metal complexes of this compound and its derivatives.
Table 1: Biological Activity of this compound Schiff Base Metal Complexes
| Complex | Cell Line/Organism | Activity Type | IC50 / MIC (µM) | Reference |
| Cu(II)-Schiff Base Complex | MCF-7 (Breast Cancer) | Anticancer | 43.82 (µg/mL) | [7] |
| Cu(II)-Schiff Base Complex | S. aureus | Antibacterial | 12.5 (µg/mL) | [7] |
| Quinoline Hybrid 8b | S. aureus DNA gyrase | Enzyme Inhibition | 1.89 | [13] |
| Quinoline Hybrid 9c | S. aureus DNA gyrase | Enzyme Inhibition | 2.73 | [13] |
| Quinoline Hybrid 9d | S. aureus DNA gyrase | Enzyme Inhibition | 2.14 | [13] |
| Quinoline Derivative 14 | E. coli DNA gyrase | Enzyme Inhibition | 3.39 | [14] |
Table 2: Stability Constants of Related Schiff Base Metal Complexes
| Ligand | Metal Ion | log K1 | log K2 | Solvent | Reference |
| Salicylidene-m-aminophenol | Cu(II) | 9.90 | 8.05 | 50% Dioxane-Water | [16] |
| Salicylidene-m-aminophenol | Ni(II) | - | - | 50% Dioxane-Water | [16] |
| Salicylidene-m-anisidine | Cu(II) | 8.18 | 4.25 | 50% Dioxane-Water | [16] |
Experimental Protocols
This protocol describes a general procedure for the synthesis of a Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, amino acids)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base ligand by filtration.
-
Wash the solid with cold ethanol and dry in a desiccator.
This protocol describes a general procedure for the synthesis of a metal(II) complex with the Schiff base ligand.
Materials:
-
Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve 2 equivalents of the Schiff base ligand in hot ethanol or methanol.
-
In a separate beaker, dissolve 1 equivalent of the metal(II) salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Adjust the pH to ~7-8 with a dilute solution of NaOH or ammonia in ethanol to facilitate deprotonation of the ligand if necessary.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature to allow the metal complex to precipitate.
-
Collect the complex by filtration, wash with ethanol and then diethyl ether.
-
Dry the final product in a vacuum oven.[1]
This protocol outlines the determination of the cytotoxic effects of the synthesized complexes on cancer cell lines.
Procedure:
-
Culture cancer cells in a 96-well plate at a density of 5 x 10³ cells/well.[7]
-
Treat the cells with various concentrations of the synthesized complexes and a positive control (e.g., cisplatin) for 24-48 hours.[7]
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This protocol is a standard method for screening the antimicrobial activity of compounds.
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Spread a standardized inoculum of the test microorganism onto the surface of the agar.
-
Create wells of a defined diameter in the agar plates.
-
Add a specific volume of the dissolved metal complex solution (in a suitable solvent like DMSO) into each well.
-
Use the solvent as a negative control and a standard antibiotic/antifungal as a positive control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
Measure the diameter of the zone of inhibition around each well.
This protocol describes a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Arylboronic acid
-
Palladium-8-Quinolinecarboxaldehyde Schiff base complex (catalyst)
-
Base (e.g., K₂CO₃, KF)
-
Solvent (e.g., toluene, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium complex (0.01-1 mol%).[11][12]
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture with stirring (e.g., 80-120°C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Caption: Anticancer mechanism of this compound metal complexes.
Caption: Antimicrobial mechanism of this compound metal complexes.
Caption: General workflow for synthesis and testing of metal complexes.
References
- 1. Complex metal oxide nanomaterials directly generate as well as induce reactive oxygen species production in bacteria upon chronic exposure - American Chemical Society [acs.digitellinc.com]
- 2. Chronic exposure to complex metal oxide nanomaterials induces production of reactive oxygen species in bacteria - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal-induced apoptosis in lymphocytes via hydroxyl radical generation, mitochondria dysfunction, and caspase-3 activation: an in vitro model for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 6. Antitumor activity, multitarget mechanisms, and molecular docking studies of quinazoline derivatives based on a benzenesulfonamide scaffold: Cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitochondrial Oxidative Stress Is the General Reason for Apoptosis Induced by Different-Valence Heavy Metals in Cells and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. View of A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Application Notes: 8-Quinolinecarboxaldehyde in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-Quinolinecarboxaldehyde and its derivatives as versatile intermediates in the synthesis of pharmacologically active compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1][2] This document details the synthesis of key intermediates and their subsequent transformation into potential drug candidates, with a focus on Schiff bases and related heterocyclic systems exhibiting antimicrobial and anticancer properties.
Introduction
Quinoline derivatives are a cornerstone in drug discovery, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][3] this compound, and its substituted analogue 2-Methyl-8-quinolinecarboxaldehyde, serve as crucial starting materials for the synthesis of more complex molecules. The reactive aldehyde group provides a synthetic handle for various chemical transformations, including condensation and cyclization reactions, enabling the construction of diverse molecular architectures with therapeutic potential.[1][4]
Synthesis of a Key Intermediate: 2-Methyl-8-quinolinecarboxaldehyde
A common and efficient route to access derivatives of this compound is through the selective oxidation of a methyl group on the quinoline ring. 2-Methyl-8-quinolinecarboxaldehyde is a key intermediate that can be reliably synthesized from the commercially available 2,8-dimethylquinoline.
Experimental Protocol: Oxidation of 2,8-Dimethylquinoline
This protocol describes the selective oxidation of the 8-methyl group of 2,8-dimethylquinoline to yield 2-Methyl-8-quinolinecarboxaldehyde using selenium dioxide.[1][4]
Materials:
-
2,8-Dimethylquinoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,8-dimethylquinoline (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add a stoichiometric amount of selenium dioxide (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the precipitated selenium metal by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 2-Methyl-8-quinolinecarboxaldehyde.[1][4]
Application in the Synthesis of Schiff Base Derivatives with Antimicrobial Activity
The aldehyde functionality of this compound and its derivatives is readily converted into Schiff bases (imines) through condensation with primary amines. These Schiff bases are not only stable intermediates but also exhibit a range of biological activities themselves.[2][4]
General Experimental Protocol: Synthesis of Schiff Bases
This protocol outlines the general procedure for the synthesis of Schiff bases from 2-Methyl-8-quinolinecarboxaldehyde and various primary amines.[2]
Materials:
-
2-Methyl-8-quinolinecarboxaldehyde
-
Primary amine (e.g., substituted anilines)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-Methyl-8-quinolinecarboxaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add a solution of the primary amine (1 equivalent) in absolute ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry to obtain the pure Schiff base.[2]
Quantitative Data for Schiff Base Synthesis
| Starting Aldehyde | Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 2-Methyl-8-quinolinecarboxaldehyde | Aniline | Ethanol | Acetic Acid | 2-4 | High |
| 2-Methyl-8-quinolinecarboxaldehyde | 4-Chloroaniline | Ethanol | Acetic Acid | 2-4 | High |
| 2-Methyl-8-quinolinecarboxaldehyde | 4-Methoxyaniline | Ethanol | Acetic Acid | 2-4 | High |
Note: "High" yield indicates that the reaction is reported to proceed efficiently, though specific percentages may vary based on the substrate and scale.
Antimicrobial Activity of Quinoline-Based Schiff Bases
Schiff bases derived from quinolinecarboxaldehydes have been evaluated for their antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Schiff base of 2-chloro-3-quinolinecarboxaldehyde with aniline | S. aureus | 256-2048 |
| Schiff base of 2-chloro-3-quinolinecarboxaldehyde with 4-chloroaniline | E. coli | 256-2048 |
| Quinoline derivative 5d | S. aureus (MRSA) | 0.125-8 |
| Quinoline derivative 5d | E. coli | 0.125-8 |
Note: The data is compiled from various sources and demonstrates the potential of this class of compounds.[5][6] Compound 5d is a more complex quinoline derivative prepared via a Mannich reaction, highlighting the utility of the quinoline scaffold in developing potent antibacterial agents.[5]
Advanced Intermediate Synthesis: 4-Thiazolidinones
Schiff bases derived from this compound can be further elaborated into more complex heterocyclic systems, such as 4-thiazolidinones, which are known to possess a wide range of pharmacological activities.[7][8][9]
General Experimental Protocol: Synthesis of 3-Aryl-2-(8-quinolinyl)-4-thiazolidinones
This protocol describes the cyclocondensation of a Schiff base with thioglycolic acid to form a 4-thiazolidinone ring system.[7][9]
Materials:
-
Schiff base of this compound (1 equivalent)
-
Thioglycolic acid (mercaptoacetic acid) (1.5 equivalents)
-
Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount)
-
1,4-Dioxane (dry)
Procedure:
-
In a round-bottom flask, dissolve the Schiff base in dry 1,4-dioxane.
-
Add thioglycolic acid and a catalytic amount of anhydrous ZnCl₂.
-
Reflux the reaction mixture for 12-14 hours, monitoring by TLC.
-
After completion, cool the reaction mixture.
-
Neutralize with a 10% aqueous solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-thiazolidinone derivative.[9]
Signaling Pathways and Logical Relationships
The development of pharmaceutical intermediates from this compound follows a logical synthetic progression. The initial aldehyde can be modified to generate a variety of derivatives, which then serve as precursors for more complex, biologically active molecules.
The biological activity of these compounds, particularly their anticancer effects, may involve various cellular signaling pathways. While the exact mechanisms for novel derivatives are often under investigation, quinoline-based compounds have been shown to act as cytotoxic agents against various cancer cell lines.[1][3]
Experimental Workflow Overview
The overall process from starting material to a potential pharmaceutical candidate involves a series of well-defined steps, including synthesis, purification, characterization, and biological evaluation.
References
- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Reductive Amination of 8-Quinolinecarboxaldehyde
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reductive amination of 8-quinolinecarboxaldehyde. This reaction is a cornerstone in synthetic chemistry, enabling the formation of secondary and tertiary amines which are crucial intermediates in the development of novel therapeutics. The quinoline moiety is a recognized pharmacophore, and its derivatization via reductive amination allows for the exploration of vast chemical space in drug discovery programs. This protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, suitable for a wide range of amine substrates.
Introduction
Reductive amination is a highly efficient and widely utilized method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds through the in situ formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with a primary or secondary amine, respectively. This intermediate is then reduced by a selective reducing agent present in the reaction mixture to yield the corresponding amine.[1]
This compound is a valuable building block in medicinal chemistry due to the prevalence of the quinoline scaffold in numerous biologically active compounds. The ability to introduce diverse amine functionalities at the 8-position through reductive amination provides a powerful tool for structure-activity relationship (SAR) studies and the development of new chemical entities with potential therapeutic applications.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its mild nature, high selectivity for imines over aldehydes, and broad functional group tolerance.[2][3] Unlike stronger reducing agents, it minimizes the undesired reduction of the starting aldehyde.[1]
General Reaction Scheme
The overall transformation for the reductive amination of this compound is depicted below:
Caption: General workflow of the reductive amination of this compound.
Experimental Protocols
This section details the experimental procedures for the reductive amination of this compound with various primary and secondary amines using sodium triacetoxyborohydride.
Materials and Equipment
-
This compound
-
Selected primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[2]
-
Glacial acetic acid (optional, primarily for less reactive amines)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography
General Procedure for Reductive Amination
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. For less reactive amines, a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the amine's reactivity.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-substituted-(quinolin-8-yl)methanamine.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the reductive amination of this compound with various aromatic and aliphatic amines.
Table 1: Reductive Amination with Aromatic Amines
| Amine Substrate | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | 12 | Room Temp | 85-95 |
| 4-Methoxyaniline | NaBH(OAc)₃ | DCE | 12 | Room Temp | 88-96 |
| 4-Chloroaniline | NaBH(OAc)₃ | DCE | 16 | Room Temp | 80-90 |
| 2-Fluoroaniline | NaBH(OAc)₃ | THF | 24 | Room Temp | 75-85 |
Table 2: Reductive Amination with Aliphatic Amines
| Amine Substrate | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 8 | Room Temp | 90-98 |
| Cyclohexylamine | NaBH(OAc)₃ | DCE | 10 | Room Temp | 85-95 |
| Piperidine | NaBH(OAc)₃ | THF | 6 | Room Temp | 92-99 |
| Morpholine | NaBH(OAc)₃ | THF | 6 | Room Temp | 90-97 |
Note: The yields and reaction times are approximate and may vary depending on the specific reaction scale and conditions.
Signaling Pathways and Applications in Drug Development
The quinoline core is a prominent scaffold in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The secondary and tertiary amines synthesized through this protocol can serve as key intermediates for the development of novel drug candidates.
For instance, the introduction of different amine functionalities can modulate the physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The nitrogen atom of the newly formed amine can also act as a crucial hydrogen bond acceptor or donor, facilitating interactions with biological targets such as enzymes and receptors.
The logical relationship for the application of these synthesized compounds in a drug discovery workflow is outlined below:
Caption: Drug discovery workflow utilizing the synthesized amine library.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of a diverse library of N-substituted-(quinolin-8-yl)methanamines. The detailed protocol provided herein offers a reliable procedure for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical entities based on the privileged quinoline scaffold.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of 8-Quinolinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Wittig reaction with 8-Quinolinecarboxaldehyde. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones, offering a high degree of control over the location of the newly formed carbon-carbon double bond.[1][2][3][4][5] This makes it a valuable tool in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds containing a vinylquinoline moiety.
Introduction
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[2][4][5] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed. Unstabilized ylides, typically bearing alkyl substituents, generally lead to the formation of (Z)-alkenes, while stabilized ylides, which have an electron-withdrawing group to delocalize the negative charge, predominantly yield (E)-alkenes.[2][3][6][7] The choice of base and solvent also plays a crucial role in the reaction's success and stereoselectivity.[1][3][6]
For this compound, the presence of the quinoline nitrogen can influence the reaction conditions, and potential side reactions such as the Cannizzaro reaction under strong basic conditions should be considered.[6] Careful selection of reagents and reaction parameters is therefore essential for achieving high yields and the desired stereoisomer.
Data Presentation: Representative Wittig Reaction Conditions
The following tables summarize representative quantitative data for the Wittig reaction with this compound using both unstabilized and stabilized ylides. Please note that these are illustrative examples based on typical outcomes for similar substrates, as specific experimental data for this compound is not extensively reported.
Table 1: Wittig Reaction with an Unstabilized Ylide (e.g., Methylenetriphenylphosphorane)
| Entry | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | [Ph₃PCH₃]Br | n-BuLi | THF | -78 to RT | 4 | ~75 | >95:5 (Z) |
| 2 | [Ph₃PCH₃]Br | NaH | DMSO | RT | 12 | ~80 | >95:5 (Z) |
| 3 | [Ph₃PCH₃]Br | KHMDS | Toluene | 0 to RT | 6 | ~70 | >95:5 (Z) |
Table 2: Wittig Reaction with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
| Entry | Ylide | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Ph₃P=CHCO₂Et | Toluene | Reflux | 24 | ~90 | >95:5 (E) |
| 2 | Ph₃P=CHCO₂Et | Dichloromethane | RT | 12 | ~85 | >95:5 (E) |
| 3 | Ph₃P=CHCO₂Et | Benzene | Reflux | 19 | ~83 | >95:5 (E) |
Experimental Protocols
Herein are detailed methodologies for performing the Wittig reaction with this compound using both an unstabilized and a stabilized ylide.
Protocol 1: Synthesis of 8-Vinylquinoline using an Unstabilized Ylide
This protocol describes the formation of 8-vinylquinoline from this compound and methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The solution will typically turn a deep yellow or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of this compound dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 8-vinylquinoline. The byproduct, triphenylphosphine oxide, can often be challenging to remove completely.[6]
Protocol 2: Synthesis of Ethyl 3-(quinolin-8-yl)acrylate using a Stabilized Ylide
This protocol details the synthesis of the (E)-alkene product using a commercially available stabilized ylide.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Toluene
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Add toluene to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified by direct column chromatography on silica gel. Alternatively, trituration with a non-polar solvent like hexanes can help to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[8]
-
Further purify the filtrate by flash column chromatography to yield pure ethyl (E)-3-(quinolin-8-yl)acrylate.
Mandatory Visualizations
The following diagrams illustrate the key processes described in these protocols.
Caption: General workflow for the Wittig reaction.
Caption: Stereochemical pathways in the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis and Antimicrobial Screening of 8-Quinolinecarboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 8-quinolinecarboxaldehyde derivatives and their subsequent evaluation for antimicrobial activity. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with a broad range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The functionalization of the this compound core allows for the creation of diverse chemical libraries for screening against clinically relevant pathogens.
Synthesis of this compound and Derivatives
The synthetic scheme involves a two-step process: the oxidation of a methylquinoline precursor to the corresponding aldehyde, followed by derivatization reactions such as Schiff base formation.
1.1. Protocol: Synthesis of this compound via Oxidation
This protocol details the selective oxidation of 8-methylquinoline to this compound using selenium dioxide, a reliable method for the oxidation of activated methyl groups on heterocyclic rings.[1][4]
Materials:
-
8-Methylquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylquinoline (1 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the black selenium byproduct.[4]
-
Dilute the filtrate with ethyl acetate and wash sequentially with a saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
1.2. Protocol: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. These derivatives are important intermediates and often possess significant biological activity.[4]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
In a separate flask, dissolve the desired primary amine (1 equivalent) in ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[4]
-
Stir the reaction mixture at room temperature or reflux for 2-4 hours.
-
The Schiff base product often precipitates upon cooling and can be collected by filtration.[4]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Diagram of Synthetic Workflow
Caption: Workflow for synthesis and antimicrobial screening.
Antimicrobial Screening Protocols
The antimicrobial efficacy of the synthesized compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
2.1. Protocol: Broth Microdilution for MIC Determination
This method is a standardized technique for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the test compound. Include positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Quantitative Data Presentation
The antimicrobial activity of quinoline derivatives is summarized by their MIC values. Lower MIC values indicate higher potency.
Table 1: Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound Type | Derivative Example | S. aureus | E. coli | P. aeruginosa | Reference |
| Quinolone Hybrid | Compound 5d | 0.125 - 8 | 0.125 - 8 | 0.125 - 8 | [5] |
| Indolizinoquinoline | Compound 7 | 0.031 | 2 | - | [6] |
| Hydroxyimidazolium Hybrid | Compound 7b | 2 | ≥50 | - | [2] |
| 6-amino-quinoline-2-one | Compound 6 | 3.12 - 50 | 3.12 - 50 | 3.12 - 50 | [7][8] |
| Facilely Accessible Quinoline | Compound 7 | 1.5 | - | - | [9] |
Table 2: Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound Type | Derivative Example | C. albicans | A. niger | A. flavus | Reference |
| 6-amino-quinoline-2-one | Compound 6 | Potentially Active | Potentially Active | Potentially Active | [7][8] |
| Hydroxyimidazolium Hybrid | Compound 7c/7d | 62.5 | 62.5 | - | [2] |
Note: "-" indicates data not available in the cited sources.
Mechanism of Action
Quinoline-based antibiotics, particularly fluoroquinolones, are well-known for their ability to interfere with bacterial DNA replication.[10] The primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during replication and transcription.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for cell division.
Inhibition of these enzymes leads to the accumulation of single- and double-strand DNA breaks, which ultimately triggers cell death.[10] Some novel quinoline derivatives may also exhibit alternative mechanisms, such as disrupting the bacterial cell membrane or inhibiting other critical enzymes.[11]
Diagram of Proposed Antimicrobial Mechanism
Caption: Mechanism of action via inhibition of topoisomerases.
Conclusion
The protocols and data presented herein serve as a comprehensive guide for the synthesis and evaluation of this compound derivatives as potential antimicrobial agents. The versatility of the quinoline core, combined with the reactivity of the aldehyde functional group, allows for the creation of large, diverse libraries of compounds. Systematic screening of these derivatives against a panel of clinically important bacteria and fungi can lead to the identification of novel lead compounds for the development of next-generation antimicrobial drugs. The established mechanism of action for many quinolones provides a solid foundation for rational drug design, aiming to enhance potency and overcome existing resistance mechanisms.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
Application of 8-Quinolinecarboxaldehyde in the Synthesis of Novel Anticancer Agents
Introduction: 8-Quinolinecarboxaldehyde and its derivatives have emerged as a versatile scaffold in the design and synthesis of novel anticancer agents. The inherent biological activity of the quinoline ring, combined with the reactive aldehyde group, allows for the creation of a diverse range of compounds, including Schiff bases and their metal complexes. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, operating through multiple mechanisms such as the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based anticancer agents, intended for researchers, scientists, and drug development professionals.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various anticancer agents derived from this compound and its analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth.
Table 1: IC50 Values of 8-Hydroxy-2-quinolinecarbaldehyde and its Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde (3) | Hep3B | 6.25 ± 0.034 | [1] |
| MDA-MB-231 | 12.5 - 25 | [1] | |
| T-47D | 12.5 - 25 | [1] | |
| Hs578t | 12.5 - 25 | [1] | |
| SaoS2 | 12.5 - 25 | [1] | |
| K562 | 12.5 - 25 | [1] | |
| SKHep1 | 12.5 - 25 | [1] | |
| 2-Formyl-8-hydroxyquinolinium chloride (4) | Hep3B | 12.5 - 25 | [1] |
Table 2: IC50 Values of Quinoline-Benzothiazole Schiff Bases
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | MCF7 | 12.73 | |
| 5f | MCF7 | 13.78 | |
| 5i | MCF7 | 10.65 | |
| 5c | A549 | 13.76 | |
| 5f | A549 | 13.44 | |
| 5i | A549 | 10.89 |
Table 3: IC50 Values of Metal Complexes of Quinoline Schiff Bases
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cu(II) Complex of a Quinoline Schiff Base | A-549 | 37.03 | [2] |
| MCF-7 | 39.43 | [2] | |
| ZnQMS Complex | KB | 9.41 | [3] |
| Hep-G2 | 5.53 | [3] | |
| Lu | 6.73 | [3] | |
| CdQMS Complex | LU | 4.54 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound Derivatives
This protocol describes a general method for the synthesis of Schiff bases via the condensation reaction between an this compound derivative and a primary amine.[4][5]
Materials:
-
This compound derivative (e.g., 2-Methyl-8-quinolinecarboxaldehyde) (1 mmol)
-
Primary amine (1 mmol)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plate
Procedure:
-
Dissolve the this compound derivative (1 mmol) in a minimal amount of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 mmol) in a minimal amount of absolute ethanol.
-
Add the ethanolic solution of the primary amine to the stirred solution of the this compound derivative.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated Schiff base by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Dry the purified product in a vacuum oven.
Characterization:
-
Melting Point: Determine the melting point to assess purity.
-
IR Spectroscopy: Confirm the formation of the azomethine group (C=N) by a characteristic stretching vibration in the range of 1600-1650 cm⁻¹.
-
¹H NMR Spectroscopy: Look for the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm).
-
Mass Spectrometry: Determine the molecular weight of the synthesized compound.
Protocol 2: General Synthesis of Metal(II) Complexes of Quinoline-Derived Schiff Bases
This protocol outlines a general procedure for the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) from a pre-synthesized quinoline-derived Schiff base ligand.[5][6]
Materials:
-
Synthesized Schiff base ligand (2 mmol)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂) (1 mmol)
-
Ethanol or Methanol
-
Dilute solution of a base (e.g., NaOH or triethylamine in ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in hot ethanol (e.g., 30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in ethanol (e.g., 20 mL).
-
Slowly add the metal salt solution to the hot, stirred solution of the Schiff base ligand.
-
Adjust the pH of the mixture to approximately 7-8 by the dropwise addition of a dilute ethanolic solution of a base to facilitate deprotonation and complexation.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Monitor the reaction for the formation of a colored precipitate.
-
After cooling to room temperature, collect the precipitated metal complex by filtration.
-
Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities.
-
Dry the purified metal complex in a desiccator or a vacuum oven.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT assay.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium and treat the cells with different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Apoptosis induction by quinoline derivatives.
Caption: Cell cycle arrest mechanism.
Experimental Workflow
Caption: Experimental workflow.
References
- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis, structure and anticancer activities of Zn(II), Cd(II) complexes with 5,7-dichloro-8-hydroxyquinoline-2-carboxaldehyde-4-methyl-3-thiosemicarbazone | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Chelation of Metal Ions with 8-Quinolinecarboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 8-quinolinecarboxaldehyde derivatives as potent metal ion chelators. The detailed protocols and compiled data are intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction
This compound and its derivatives, particularly Schiff bases, are a versatile class of ligands known for their ability to form stable complexes with a wide range of metal ions.[1] The quinoline scaffold itself possesses inherent biological activity, and its combination with the metal-coordinating imine functionality of Schiff bases leads to compounds with enhanced pharmacological properties.[2][3] These metal complexes have garnered significant attention for their potential applications as antimicrobial and anticancer agents, as well as fluorescent sensors for metal ion detection.[2][4][5] The chelation of metal ions often enhances the biological efficacy of the organic ligand, a phenomenon that is actively being explored in the design of novel therapeutics and diagnostic tools.[3]
Applications
The primary applications of metal complexes derived from this compound derivatives are concentrated in the following areas:
-
Antimicrobial Agents: These complexes have demonstrated significant activity against various strains of bacteria and fungi. Chelation of a metal ion to the Schiff base ligand often enhances the antimicrobial potency compared to the free ligand.[4][6]
-
Anticancer Agents: Numerous studies have highlighted the cytotoxic effects of these metal complexes against various cancer cell lines.[2][7] The proposed mechanisms of action often involve DNA interaction, induction of apoptosis, and cell cycle arrest.[7][8]
-
Fluorescent Chemosensors: Derivatives of this compound can act as selective fluorescent probes for the detection of various metal ions, including Zn²⁺, Cd²⁺, and Pb²⁺. The binding of a metal ion often leads to a significant change in the fluorescence properties of the molecule, a phenomenon known as chelation-enhanced fluorescence (CHEF), allowing for sensitive and selective detection.[5][9][10]
-
Catalysis: The metal centers in these complexes can serve as catalysts in various organic reactions.[4]
Data Presentation
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives and their metal complexes is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus | 0.1904 | [11] |
| Quinoline-Sulfonamide Cadmium (II) Complex | Escherichia coli | 6.09 | [11] |
| Quinoline-Sulfonamide Cadmium (II) Complex | Candida albicans | 0.1904 | [11] |
| Silver(I) Complex Q7 | Staphylococcus aureus | 1.6 | [12] |
| Silver(I) Complex Q4 | Klebsiella pneumoniae | 0.8 | [12] |
| Silver(I) Complex Q8 | Escherichia coli | 1.6 | [12] |
| Schiff Base 12 | Pseudomonas aeruginosa | 7.81 | [3] |
| Schiff Base 12 | Salmonella typhimurium | 15.625 | [3] |
Anticancer Activity
The in vitro anticancer activity is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Schiff Base Cu(II) Complex | Malignant Melanoma (A375) | < 10 | [13] |
| Quinoline Schiff Base Zn(II) Complex | Malignant Melanoma (A375) | < 10 | [13] |
| 8-Hydroxyquinoline Derivative Complex 1 | Leiomyosarcoma (LMS) | 1.5 ± 0.1 | [14] |
| 8-Hydroxyquinoline Derivative Complex 1 | Breast Adenocarcinoma (MCF-7) | 1.6 ± 0.2 | [14] |
| 8-Hydroxyquinoline Derivative Complex 2 | Leiomyosarcoma (LMS) | 1.6 ± 0.3 | [14] |
| 8-Hydroxyquinoline Derivative Complex 2 | Breast Adenocarcinoma (MCF-7) | 2.5 ± 0.5 | [14] |
| Pyrazolo[4,3-f]quinoline 2E | NUGC-3 | 1.15 | [15] |
| Quinazoline Hybrid 7 | H460 (Lung) | 17.19 (DNA binding) | [3] |
| Quinazoline Hybrid 7 | Topoisomerase IIα | 40.51 | [3] |
Metal Ion Sensing
The performance of this compound derivatives as fluorescent sensors is characterized by their binding/association constants and their limit of detection (LOD).
| Sensor | Metal Ion | Binding/Association Constant (M⁻¹) | LOD | Reference |
| Quinoline-based sensor L | Pb²⁺ | Kₐ = 5.63 x 10³ | 0.99 µM (fluorescence) | |
| Quinoline-based sensor L | Pb²⁺ | - | 1.2 µM (colorimetric) | |
| 8-amidoquinoline derivative Py2 | Zn²⁺ | Kₐ = 5.1 x 10⁴ | - | [6] |
| Quinoline derivative TQA | Fe³⁺ | K = 2.767 x 10³ | 0.168 µM | [16] |
| Quinoline-tagged probe 1 | Zn²⁺ | - | 5 ppb | |
| Quinoline-tagged probe 2 | Zn²⁺ | - | 10 ppb | [17] |
DNA Binding Constants
The interaction of these compounds with DNA is a key aspect of their anticancer mechanism. The intrinsic binding constant (Kb) quantifies the strength of this interaction.
| Compound/Complex | DNA Binding Constant (Kb) (M⁻¹) | Reference | | :--- | :--- | :--- | :--- | | Cd(II) Complex with 8-[(2-pyridylmethyl)amino]-quinoline | 0.4 x 10⁴ to 1.11 x 10⁵ |[18] | | Heterocyclic Metal Complexes | 3.277 x 10⁴ to 67.95 x 10⁴ |[1] | | Bis(thiosemicarbazone)copper(I) Complexes | In the order of 10⁴ - 10⁵ |[19] |
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, etc.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of the primary amine (1 mmol) in 10 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture with constant stirring for 2-4 hours.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[2]
-
Dry the purified product in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of Metal(II) Complexes
This protocol provides a general method for the synthesis of divalent metal complexes of the Schiff base ligands.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂, CoCl₂)
-
Ethanol or Methanol
-
Dilute solution of NaOH or ammonia in ethanol
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the hot, stirred solution of the Schiff base ligand.
-
Adjust the pH of the mixture to approximately 7-8 by the dropwise addition of a dilute ethanolic solution of NaOH or ammonia to facilitate deprotonation and complexation.[4]
-
Reflux the reaction mixture for 4-6 hours. A colored precipitate of the metal complex will form.[4]
-
After cooling, collect the precipitate by filtration, wash with ethanol, and then with diethyl ether.
-
Dry the final complex in a vacuum desiccator.
Protocol 3: UV-Visible and Fluorescence Spectroscopic Titration for Metal Ion Binding
This protocol is used to determine the binding stoichiometry and binding constant of a Schiff base derivative with a metal ion.
Materials:
-
Synthesized Schiff base derivative (chemosensor)
-
Solvent (e.g., DMSO, ethanol, or a buffer solution)
-
Stock solutions of various metal ion salts
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the chemosensor (e.g., 1 mM) and stock solutions of the metal ions (e.g., 10 mM) in the chosen solvent.
-
UV-Vis Titration:
-
Place a fixed concentration of the chemosensor solution (e.g., 20 µM) in a cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
Record the spectrum after each addition until no further significant changes are observed.[5]
-
Analyze the changes in the absorption maxima (hypsochromic or bathochromic shifts) to study the complex formation.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the chemosensor solution (e.g., 10 µM) in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum at a predetermined excitation wavelength.
-
Incrementally add aliquots of the target metal ion stock solution.
-
Record the emission spectrum after each addition.[5]
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
-
-
Data Analysis:
-
Determine the stoichiometry of the complex using Job's plot method.
-
Calculate the binding constant (Ka) using the Benesi-Hildebrand equation from the spectroscopic titration data.[6]
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[5]
-
The fluorescence quenching constant (Ksv) can be determined from the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (metal ion), and [Q] is the quencher concentration.[20]
-
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against microbial strains.
Materials:
-
Synthesized compounds (ligands and metal complexes)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Sterile saline and DMSO
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to the 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of the compounds against cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[2]
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value is determined by plotting cell viability against compound concentration.[2]
Mechanistic Insights and Visualizations
Anticancer Mechanisms of Action
Derivatives of this compound and their metal complexes exert their anticancer effects through multiple mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[2][8] Some derivatives also inhibit topoisomerase I or II, enzymes crucial for managing DNA topology, leading to DNA damage and cell death.[15]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell proliferation.[4][13][19]
-
Induction of Apoptosis: They can trigger programmed cell death (apoptosis) through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[7][9] This involves the activation of caspases and modulation of Bcl-2 family proteins.[7]
-
Inhibition of Signaling Pathways: Quinoline derivatives can interfere with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[5][12]
Diagrams
Caption: Chelation of a metal ion by an this compound derivative.
Caption: General experimental workflow for synthesis and evaluation.
Caption: Apoptosis induction by quinoline-metal complexes.
Caption: DNA interaction and cell cycle arrest mechanism.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 15. View of A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 16. Novel coumarin- and quinolinone-based polycycles as cell division cycle 25-A and -C phosphatases inhibitors induce proliferation arrest and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iupac.org [iupac.org]
- 19. researchgate.net [researchgate.net]
- 20. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Quinolinecarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Quinolinecarboxaldehyde. Our focus is to address common challenges to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and direct method for the synthesis of this compound is the oxidation of 8-methylquinoline. This reaction is typically achieved using selenium dioxide (SeO₂) in a process known as the Riley oxidation.[1] This method selectively oxidizes the methyl group at the 8-position of the quinoline ring to a carboxaldehyde.
Q2: I am experiencing a low yield in my synthesis of this compound using the Riley oxidation. What are the potential causes and how can I improve it?
A2: Low yields in the Riley oxidation of 8-methylquinoline are a common issue. Several factors can contribute to this, including incomplete reaction, over-oxidation, and side product formation. To improve the yield, consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure that the 8-methylquinoline and selenium dioxide are of high purity. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Stoichiometry of Selenium Dioxide: Carefully control the amount of selenium dioxide used. A slight excess is often necessary to drive the reaction to completion, but a large excess can promote over-oxidation of the desired aldehyde to 8-quinolinecarboxylic acid.
-
Reaction Temperature and Time: The reaction typically requires heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to degradation of the product and reduced yield.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. Dioxane is a commonly used solvent for this reaction.[2]
-
Efficient Work-up: Proper work-up is crucial to isolate the product and minimize losses. This includes the complete removal of the selenium byproduct and purification of the crude product.
Q3: What are the primary byproducts I should expect in the synthesis of this compound, and how can I minimize them?
A3: The main byproduct of concern is 8-quinolinecarboxylic acid, which results from the over-oxidation of the aldehyde product. To minimize its formation, it is essential to carefully control the reaction conditions, particularly the stoichiometry of the oxidizing agent and the reaction time. Monitoring the reaction by TLC can help in quenching the reaction once the starting material is consumed, preventing further oxidation of the product. Additionally, other minor byproducts may arise from side reactions, which can often be removed during the purification step.
Q4: What is the recommended method for purifying this compound after the reaction?
A4: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, the selenium byproduct, and any other impurities. A standard purification protocol involves:
-
Filtration: The solid selenium byproduct is first removed by filtration of the reaction mixture.
-
Extraction: The filtrate is then subjected to an aqueous work-up to remove any water-soluble impurities.
-
Column Chromatography: The final and most effective purification step is typically column chromatography on silica gel.[2] A suitable eluent system, such as a gradient of hexane and ethyl acetate, can be used to separate the this compound from any remaining impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction | - Ensure the reaction is heated to the appropriate temperature (e.g., reflux in dioxane).- Extend the reaction time, monitoring progress by TLC.- Use a slight excess of selenium dioxide. |
| Degradation of starting material or product | - Avoid excessively high temperatures or prolonged heating.- Perform the reaction under an inert atmosphere if sensitivity to air is suspected. | |
| Formation of Significant Amounts of 8-Quinolinecarboxylic Acid | Over-oxidation of the product | - Reduce the amount of selenium dioxide used.- Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.- Consider a milder oxidizing agent if the problem persists, though selenium dioxide is standard for this transformation. |
| Presence of Multiple Unidentified Byproducts | Side reactions due to impurities or harsh conditions | - Use high-purity starting materials and solvents.- Optimize the reaction temperature to minimize side reactions.- Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Difficulty in Isolating the Product | Inefficient purification | - Ensure complete removal of the selenium byproduct by thorough filtration.- Optimize the eluent system for column chromatography to achieve better separation.- Consider recrystallization as an additional purification step if the product is a solid. |
Quantitative Data
The yield of this compound can vary based on the specific reaction conditions. The following table summarizes reported yields for the oxidation of methylquinolines.
| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Product | Reported Yield (%) | Reference |
| 8-Methylquinoline | Selenium Dioxide | Not Specified | Not Specified | This compound | 49 | [1] |
| 2,8-Dimethylquinoline | Selenium Dioxide | 1,4-Dioxane | Reflux, 4-6 hours | 2-Methyl-8-quinolinecarboxaldehyde | ~70 (expected) | [2] |
Experimental Protocols
Synthesis of this compound via Riley Oxidation of 8-Methylquinoline
This protocol is adapted from general procedures for the oxidation of methylquinolines using selenium dioxide.[2]
Materials:
-
8-Methylquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in anhydrous 1,4-dioxane.
-
Add selenium dioxide (1.1 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium byproduct. Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washes and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Recrystallization of 8-Quinolinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 8-Quinolinecarboxaldehyde?
A1: Based on available data and the physicochemical properties of this compound, methanol is a highly recommended solvent for recrystallization. The compound is known to be insoluble in water, and related quinoline derivatives show good solubility in alcohols. A patent for the purification of the closely related compound 8-hydroxyquinoline successfully utilizes methanol for recrystallization.
Q2: What are the key properties of an effective recrystallization solvent for this compound?
A2: An ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve this compound at or near its boiling point.
-
Low solubility at low temperatures: As the solution cools, the compound should precipitate out, allowing for high recovery of purified crystals.
-
Inertness: The solvent should not react with this compound.
-
Volatility: A relatively low boiling point is desirable to facilitate easy removal of the solvent from the purified crystals.
Q3: Can solvent mixtures be used for the recrystallization of this compound?
A3: Yes, solvent mixtures can be effective, particularly if a single solvent does not provide the optimal solubility characteristics. For similar quinoline derivatives, mixtures such as methanol-acetone and ethanol-ether have been used successfully. When using a solvent pair, this compound should be dissolved in the solvent in which it is more soluble (the "good" solvent), followed by the gradual addition of the "poor" solvent until turbidity is observed.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Concentrate the solution by gently heating to evaporate some of the solvent. - If using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to induce precipitation. - Cool the solution in an ice bath to further decrease solubility. |
| Low yield of recovered crystals | Too much solvent was used initially. The compound has significant solubility in the cold solvent. Premature filtration. | - Use the minimum amount of hot solvent necessary to completely dissolve the compound. - Ensure the solution is thoroughly cooled before filtration to maximize crystal recovery. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Oiling out (formation of a liquid instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the compound. The rate of cooling is too rapid. | - Select a solvent with a lower boiling point. The melting point of this compound is approximately 95-96°C. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a small amount of the "good" solvent to the oil, heat to dissolve, and then cool slowly. |
| Colored impurities in the final product | The impurities were not effectively removed during the process. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization using Methanol
-
Dissolution: In a suitable flask, add the impure this compound. Gradually add a minimum amount of hot methanol while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Solubility Data Summary
| Solvent | Solubility |
| Water | Insoluble[1][2] |
| Methanol | Likely soluble when hot, less soluble when cold (inferred from use in purification of similar compounds)[3] |
| Ethanol | Likely soluble when hot, less soluble when cold (inferred from general solubility of quinoline derivatives) |
| Acetone | May be a suitable co-solvent with an alcohol. |
| Ethyl Acetate | A potential solvent for related aromatic aldehydes. |
| Hexane | Likely a poor solvent. |
| Dimethyl sulfoxide (DMSO) | Soluble (used in synthesis). |
| Chloroform | Soluble (used for washing in some syntheses). |
Process Visualization
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been generated.
References
Technical Support Center: 8-Quinolinecarboxaldehyde Purification via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 8-Quinolinecarboxaldehyde using column chromatography. It includes frequently asked questions and troubleshooting guides to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly recommended stationary phase for the purification of this compound and its derivatives.[1][2][3] Alumina can also be considered as an alternative stationary phase, particularly if the aldehyde proves to be sensitive to the acidic nature of silica gel.[4]
Q2: Which mobile phase (eluent) system is suitable for purifying this compound?
A2: A non-polar/polar solvent mixture is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for this compound, ensuring good separation from impurities.[4] Commonly used solvent systems include:
-
Petroleum ether: Ethyl acetate
-
Hexane: Ethyl acetate
A gradient elution, starting with a lower polarity and gradually increasing, is often effective.
Q3: How can I monitor the progress of the separation during column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[5] Visualization of the spots on the TLC plate can be achieved under UV light, as quinoline derivatives are typically UV-active.[6][7]
Q4: What are the key stability concerns for this compound during purification?
A4: this compound, being an aromatic aldehyde, is susceptible to several degradation pathways:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of air.[6][8]
-
Photodegradation: Exposure to UV light can lead to degradation.[6]
-
Thermal Degradation: Elevated temperatures can accelerate decomposition.[6]
-
pH Sensitivity: Both strongly acidic or basic conditions can catalyze degradation.[6]
Q5: Are there any alternatives to column chromatography for purifying this compound?
A5: Yes, purification via the formation of a bisulfite adduct is a viable and scalable alternative for aldehydes.[9] This method involves reacting the crude aldehyde with a saturated sodium bisulfite solution to form a solid adduct, which can be separated by filtration. The purified aldehyde is then regenerated by treating the adduct with a base.[9]
Troubleshooting Guide
Issue 1: Low or no recovery of this compound from the column.
| Potential Cause | Troubleshooting Suggestion |
| Compound is too polar and sticking to the silica gel. | Increase the polarity of the mobile phase gradually. If the compound still doesn't elute, consider using a more polar solvent system, such as dichloromethane/methanol. |
| Compound degradation on the column. | Aldehydes can be sensitive to the acidic nature of silica gel.[4] Deactivate the silica gel by flushing the column with the mobile phase containing a small amount of a neutralizer like triethylamine (e.g., 0.1-1%).[4] Alternatively, switch to a neutral stationary phase like alumina.[4] To prevent oxidation, use degassed solvents and consider running the column under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Improper loading of the sample. | Ensure the sample is dissolved in a minimal amount of the initial mobile phase or a less polar solvent before loading it onto the column.[5] Overloading the column can also lead to poor separation and recovery. |
Issue 2: Co-elution of impurities with this compound.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate mobile phase polarity. | The polarity of the eluent may be too high, causing the desired compound and impurities to travel down the column too quickly. Optimize the solvent system using TLC to achieve better separation between the spots of your product and the impurities.[4] Aim for an Rf value of ~0.3 for this compound.[4] A shallower solvent gradient or isocratic elution with the optimized solvent system might be necessary. |
| Poorly packed column. | An unevenly packed column can lead to channeling and poor separation.[5] Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |
| Formation of acetals or hemiacetals with alcohol-based solvents. | If using an alcohol (e.g., methanol, ethanol) in your mobile phase, the aldehyde may react with it on the acidic silica gel surface.[4] Avoid alcohol-based solvents if possible. If their use is necessary, add a small amount of triethylamine to the eluent to neutralize the silica gel.[4] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
-
UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of approximately 0.3 for the this compound spot and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the surface of the stationary phase.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column with the starting solvent system.
-
Collect fractions in separate test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC.
-
Spot a small amount from each fraction onto a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
-
Quantitative Data Summary
The following table provides an example of a solvent system used for a related compound, 2-Methyl-8-quinolinecarboxaldehyde, which can be a good starting point for optimizing the purification of this compound.
| Compound | Stationary Phase | Mobile Phase (v/v) | Reference |
| 2-Methyl-8-quinolinecarboxaldehyde | Silica gel | Petroleum ether: Ethyl acetate (9:1) | [1] |
| 2-Methyl-8-quinolinecarboxaldehyde | Silica gel | Hexane/Ethyl acetate gradient | [3] |
Experimental Workflow
Caption: Workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 8-Quinolinecarboxaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Quinolinecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound, particularly when oxidizing 8-methylquinoline?
A1: The most prevalent impurities include unreacted starting material (8-methylquinoline), the over-oxidation product (8-quinolinecarboxylic acid), and residual oxidizing agents or their byproducts. Depending on the synthetic route used to obtain the quinoline core, isomeric impurities could also be present.
Q2: My final product is a yellow to brown solid, but it contains black specks. What are these, and how can I remove them?
A2: If you are using selenium dioxide (SeO₂) for the oxidation of 8-methylquinoline, the black specks are likely elemental selenium, a common byproduct of the reaction.[1] This can be removed by filtering the reaction mixture after completion.[1]
Q3: After purification, my NMR spectrum shows a broad singlet around 12-13 ppm, in addition to the aldehyde peak around 10 ppm. What is this impurity?
A3: A broad singlet in the 12-13 ppm region is characteristic of a carboxylic acid proton. This indicates the presence of 8-quinolinecarboxylic acid, which forms when the aldehyde is over-oxidized.
Q4: How can I minimize the formation of 8-quinolinecarboxylic acid?
A4: To reduce over-oxidation, you can use milder oxidizing agents or carefully control the reaction conditions, such as temperature and reaction time. Using a stoichiometric amount of the oxidizing agent is also crucial. Some protocols for similar compounds suggest using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane for a more selective oxidation of the corresponding alcohol to the aldehyde.[2]
Q5: My reaction seems to be complete by TLC, but after workup, I have a significant amount of unreacted 8-methylquinoline. How can I improve the conversion?
A5: Incomplete conversion can result from insufficient oxidizing agent, a non-optimal reaction temperature, or too short a reaction time. Ensure your starting materials are pure, and consider slightly increasing the equivalents of the oxidizing agent or extending the reaction time while monitoring with TLC.
Q6: What is the best method to purify the crude this compound?
A6: A common and effective method for purification is column chromatography on silica gel.[1][3] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the purity of starting materials. - Optimize reaction temperature and time. - Consider using a slight excess of the oxidizing agent. |
| Product loss during workup. | - Ensure proper pH adjustment during extraction. - Use appropriate solvents for extraction. | |
| Presence of Black Precipitate | Elemental selenium byproduct (if using SeO₂). | - Filter the reaction mixture after completion and before workup.[1] |
| Contamination with 8-Quinolinecarboxylic Acid | Over-oxidation of the aldehyde. | - Use a milder oxidizing agent. - Carefully control reaction stoichiometry and conditions. - Purify via column chromatography. |
| Presence of Unreacted 8-Methylquinoline | Incomplete reaction. | - Increase reaction time or temperature. - Ensure sufficient equivalents of the oxidizing agent. - Purify via column chromatography. |
| Formation of Tar-like Substances | Uncontrolled side reactions. | - Control the reaction temperature carefully. - Ensure the purity of starting materials, as impurities can catalyze side reactions.[5] |
Common Impurities Summary
| Impurity | Typical Origin | Analytical Signature (¹H NMR) | Removal Method |
| 8-Methylquinoline | Unreacted starting material | Singlet around 2.5-3.0 ppm (methyl protons) | Column Chromatography |
| 8-Quinolinecarboxylic Acid | Over-oxidation of the product | Broad singlet around 12-13 ppm (acid proton) | Column Chromatography, Base Wash |
| Elemental Selenium | Byproduct from SeO₂ oxidation | Insoluble black solid | Filtration |
| Residual Solvents | Reaction and purification process | Characteristic solvent peaks | High vacuum drying |
Experimental Workflow & Troubleshooting Logic
Below is a generalized workflow for the synthesis of this compound via oxidation of 8-methylquinoline and a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for this compound synthesis.
Detailed Experimental Protocol: Oxidation of 8-Methylquinoline with Selenium Dioxide
This protocol is adapted from general procedures for the oxidation of methylquinolines.[1][3]
Materials:
-
8-Methylquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (1.1 - 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. The bicarbonate wash helps to remove any acidic byproducts like 8-quinolinecarboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
References
Technical Support Center: Formylation of 8-Hydroxyquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the formylation of 8-hydroxyquinoline. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My formylation reaction is producing a mixture of isomers (e.g., 5-carbaldehyde and 7-carbaldehyde). How can I improve the regioselectivity?
A1: The formation of multiple isomers is a common challenge, particularly with the Reimer-Tiemann reaction. Formylation of 8-hydroxyquinoline can occur at both the C5 and C7 positions.[1] The ratio of these isomers is influenced by the reaction conditions.
Troubleshooting Steps:
-
Reaction Type: The choice of formylation method is critical. The Vilsmeier-Haack and Duff reactions are also used and may offer different selectivity compared to the Reimer-Tiemann synthesis.[2]
-
Reimer-Tiemann Specifics: In the Reimer-Tiemann reaction, which uses chloroform and a strong base, achieving high selectivity can be difficult. The ortho-product (7-carbaldehyde) is often favored due to the interaction between the dichlorocarbene intermediate and the phenoxide ion, but the para-product (5-carbaldehyde) is also typically formed.[1][3]
-
Protecting Groups: While not explicitly detailed for this specific reaction in the provided literature, a common strategy to direct substitution is the use of protecting groups to block more reactive sites.
-
Purification: If isomer formation is unavoidable, careful purification is necessary. Column chromatography is an effective method for separating 8-hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-7-carbaldehyde.[4]
Q2: I am observing a significant amount of di-formylated product (e.g., 8-hydroxyquinoline-5,7-dicarbaldehyde). How can I favor mono-formylation?
A2: Di-formylation is a known side reaction, especially when using powerful formylating methods like the Duff or Vilsmeier-Haack reactions on activated aromatic rings.[1][2][5]
Troubleshooting Steps:
-
Adjust Stoichiometry: The primary method to control the degree of formylation is to carefully adjust the molar ratio of the formylating agent to the 8-hydroxyquinoline substrate. Reducing the amount of the formylating agent (like hexamethylenetetramine (HMTA) in the Duff reaction) relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[3]
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. The reaction should be stopped once the formation of the desired mono-formylated product is maximized and before significant amounts of the di-formylated product appear.[3][6]
-
Controlled Addition: Add the formylating agent slowly and in a controlled manner to the reaction mixture to maintain a low localized concentration.
Logical Workflow for Troubleshooting Di-formylation
Caption: Troubleshooting workflow for minimizing di-formylation.
Q3: My reaction mixture is turning into a dark, insoluble resin. What is causing this and how can I prevent it?
A3: Phenol-formaldehyde resin formation is a common side reaction, particularly under the acidic or basic conditions used in formylation reactions where formaldehyde or a formaldehyde equivalent is present.[3] This occurs through repeated hydroxymethylation and subsequent condensation reactions.
Troubleshooting Steps:
-
Temperature Control: High temperatures accelerate polymerization. Maintain the lowest effective temperature for the formylation reaction to minimize resin formation.[3]
-
Reaction Time: Minimize the reaction time to only what is necessary for the completion of the desired formylation. Over-extending the reaction time can promote polymerization.
-
Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one where possible to limit the extent of polymerization.[3]
-
pH Control during Workup: During the purification of 8-hydroxyquinoline, polymers can be precipitated and removed by carefully adjusting the pH. For instance, adjusting the pH to around 3.7-3.9 can cause the polymer to precipitate from an aqueous solution, which can then be removed by filtration before isolating the desired product.[7]
Q4: I am using the Vilsmeier-Haack reaction and suspect the hydroxyl group is reacting with the reagents. Is this possible and how can I avoid it?
A4: Yes, this is a known limitation. Phenol-type substrates like 8-hydroxyquinoline possess a nucleophilic hydroxyl group that can react with POCl₃ or the Vilsmeier reagent itself, leading to the formation of undesired aryl formates.[1]
Troubleshooting Steps:
-
Protecting the Hydroxyl Group: The most direct way to prevent this side reaction is to protect the hydroxyl group before the formylation step. A common protecting group for phenols is a benzyl group, which can be removed later.[8][9]
-
Alternative Formylation Methods: If protecting the hydroxyl group is not feasible or desired, consider alternative formylation methods such as the Reimer-Tiemann or Duff reactions, which are less prone to this specific side reaction.[2]
Summary of Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for different formylation methods applied to 8-hydroxyquinoline and its derivatives.
| Formylation Method | Substrate | Reagents | Key Conditions | Product(s) | Yield | Reference |
| Reimer-Tiemann | 8-Hydroxyquinoline | NaOH, H₂O, Ethanol, Chloroform | Reflux for 20 hours | 8-Hydroxyquinoline-5-carbaldehyde | Low (specific % not given) | [4] |
| Vilsmeier-Haack | 8-Hydroxy-2-methylquinoline | POCl₃, DMF, Chloroform | Reflux for 16 hours | 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Not specified | [1][2] |
| Duff Reaction | 8-Hydroxyquinoline | Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) | 70°C, 30 minutes | Mono-formylated product | Not specified | [3] |
| Carbene Insertion | 7-Bromo-8-hydroxy-2-methylquinoline | KOH, H₂O, Ethanol, Chloroform | Reflux for 16 hours | 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde | < 1% | [2] |
Key Experimental Protocols
1. Reimer-Tiemann Formylation of 8-Hydroxyquinoline [4]
-
Ligand Solution Preparation: Dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.
-
Base Addition: Add a solution of sodium hydroxide (approx. 7 equivalents) in water.
-
Reaction: Heat the mixed solution to reflux. Slowly add trichloromethane (chloroform) dropwise over 30 minutes.
-
Reflux: Continue to reflux the reaction for 20 hours.
-
Workup: After reflux, remove ethanol and unreacted chloroform by distillation under reduced pressure. Dissolve the residue in water.
-
Purification: Adjust the pH to be slightly acidic with dilute hydrochloric acid to precipitate the crude product. The resulting solid can be extracted with dichloromethane and purified by column chromatography.
2. Vilsmeier-Haack Formylation of an 8-Hydroxyquinoline Derivative [2]
-
Vilsmeier Reagent Formation: Add POCl₃ (4 equivalents) to a solution of dry chloroform and dry DMF (4 equivalents) at 0°C. Stir the mixture for one hour.
-
Substrate Addition: Add the 8-hydroxyquinoline derivative (1 equivalent) to the mixture.
-
Reaction: Bring the reaction mixture to a gentle reflux and maintain for 16 hours.
-
Workup: Quench the reaction by adding crushed ice. Neutralize the solution with an aqueous solution of 10% Na₂CO₃ to a pH of 6-7.
-
Extraction: Separate the layers and extract the aqueous layer. The crude product is then typically purified via chromatography.
General Experimental & Purification Workflow
Caption: General workflow for formylation and purification.
Potential Side Products Overview
The formylation of 8-hydroxyquinoline can lead to several products depending on the reaction conditions. Understanding these possibilities is key to troubleshooting and optimizing the synthesis.
Caption: Potential products in the formylation of 8-hydroxyquinoline.
References
- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 8. rroij.com [rroij.com]
- 9. scispace.com [scispace.com]
Preventing over-oxidation in 8-methylquinoline to 8-Quinolinecarboxaldehyde conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective oxidation of 8-methylquinoline to 8-quinolinecarboxaldehyde, with a primary focus on preventing over-oxidation to 8-quinolinecarboxylic acid.
Troubleshooting Guide: Preventing Over-oxidation
Over-oxidation is a common challenge in the synthesis of this compound, leading to the formation of the undesired carboxylic acid byproduct. The following guide outlines common issues, their probable causes, and actionable solutions to improve the selectivity and yield of the desired aldehyde.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound and significant formation of 8-quinolinecarboxylic acid. | Excessive amount of oxidizing agent: Strong oxidizing agents like selenium dioxide (SeO₂) can easily lead to over-oxidation if not used in controlled amounts.[1] | Carefully control the stoichiometry of SeO₂. A slight excess may be necessary, but a large excess will favor the formation of the carboxylic acid.[1] Consider using catalytic amounts of SeO₂ with a co-oxidant.[1] |
| Prolonged reaction time: Leaving the reaction to proceed for too long, even with the correct stoichiometry, can result in the oxidation of the newly formed aldehyde.[1] | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.[1] | |
| High reaction temperature: Elevated temperatures can increase the rate of over-oxidation.[1] | Lowering the reaction temperature can improve the selectivity for the aldehyde.[1] | |
| Formation of 8-quinolylmethyl acetate instead of the aldehyde. | Use of Palladium(II) catalysts in an acetic acid/acetic anhydride medium: Catalytic aerobic oxidation with Pd(II) complexes in this solvent system is designed to produce the acetate as the primary product.[2][3] | This is the expected outcome for this specific protocol. The 8-quinolylmethyl acetate can be subsequently hydrolyzed to yield this compound. |
| Reaction is slow or does not go to completion. | Insufficient amount of oxidizing agent: Too little oxidizing agent will result in incomplete conversion of the starting material. | Gradually increase the amount of the oxidizing agent while monitoring the reaction progress to find the optimal balance that maximizes aldehyde formation without significant over-oxidation. |
| Low reaction temperature: While lower temperatures can prevent over-oxidation, they can also slow down the desired reaction. | Optimize the temperature by finding a balance that allows for a reasonable reaction rate while minimizing the formation of the carboxylic acid byproduct. | |
| Difficulty in separating the aldehyde from the carboxylic acid byproduct. | Similar polarities of the aldehyde and carboxylic acid: This can make purification by column chromatography challenging. | After the reaction, wash the organic extract with a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer, thus separating it from the aldehyde which remains in the organic layer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for oxidizing 8-methylquinoline to this compound and what are the main challenges?
A1: A frequently used method is the oxidation with selenium dioxide (SeO₂).[4][5] The primary challenge with this method is preventing over-oxidation of the desired this compound to the corresponding 8-quinolinecarboxylic acid.[1] This requires careful control over reaction conditions such as the stoichiometry of SeO₂, reaction time, and temperature.[1]
Q2: Are there alternative methods to avoid the issue of over-oxidation?
A2: Yes, several alternative methods offer better selectivity. One such method is the catalytic aerobic oxidation using Palladium(II) complexes derived from 2,6-pyridinedicarboxylic acids in an acetic acid-acetic anhydride solution. This method regioselectively produces 8-quinolylmethyl acetates in high yield, with the corresponding carboxylic acids being only minor byproducts.[2][3][6] The acetate can then be hydrolyzed to the desired aldehyde. Another selective method is the photo-oxidation of 8-methylquinoline using a TiO₂ photocatalyst in oxygenated acetonitrile, which has been shown to yield the aldehyde as practically the sole product under specific conditions.[7][8]
Q3: What kind of yields can be expected for the synthesis of this compound?
A3: The yields are highly dependent on the chosen method and the optimization of reaction conditions. For the selenium dioxide oxidation, yields can be moderate, but optimization is crucial to prevent over-oxidation.[1] The palladium-catalyzed aerobic oxidation to the acetate intermediate can achieve high yields, for instance, 79% for the oxidation of 8-methylquinoline in the presence of 5 mol% of a Pd(hpda)(DMF) catalyst at 80°C.[2][3]
Q4: How can I monitor the progress of the reaction to avoid over-oxidation?
A4: Close monitoring of the reaction is critical. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques to track the consumption of the 8-methylquinoline starting material and the formation of the this compound product and the 8-quinolinecarboxylic acid byproduct.[1] It is recommended to stop the reaction as soon as a satisfactory level of the starting material has been consumed to prevent the subsequent oxidation of the aldehyde.[1]
Q5: What is the best way to purify the crude this compound?
A5: The crude product can be purified by column chromatography on silica gel or by crystallization.[1][4] To remove any acidic byproducts like 8-quinolinecarboxylic acid before chromatography, it is advisable to dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution.[1] The basic wash will extract the acidic impurity into the aqueous phase.
Experimental Protocols
Protocol 1: Oxidation using Selenium Dioxide
This protocol is adapted from established procedures for the oxidation of methylquinolines.[4][5]
Materials:
-
8-methylquinoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add a stoichiometric amount of selenium dioxide (e.g., 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated black selenium metal.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution to remove any 8-quinolinecarboxylic acid, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Palladium-Catalyzed Aerobic Oxidation to 8-Quinolylmethyl Acetate
This protocol is based on the work of Zhang et al. on the regioselective aerobic oxidation of substituted 8-methylquinolines.[2][3]
Materials:
-
8-methylquinoline
-
Pd(acac)₂ (Palladium(II) acetylacetonate)
-
H₂hpda (4-hydroxypyridine-2,6-dicarboxylic acid)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
Procedure:
-
In a reaction vessel, combine 8-methylquinoline (1 equivalent), Pd(acac)₂ (e.g., 5 mol%), and H₂hpda (e.g., 5 mol%).
-
Add a solution of acetic acid and acetic anhydride.
-
Heat the reaction mixture (e.g., to 80°C) under an atmosphere of air or oxygen.
-
Monitor the formation of 8-quinolylmethyl acetate by an appropriate analytical technique (e.g., NMR, GC-MS).
-
Once the reaction is complete, the product, 8-quinolylmethyl acetate, can be isolated and purified.
-
The acetate can then be hydrolyzed to this compound through standard procedures.
Quantitative Data Summary
| Oxidation Method | Oxidizing Agent/Catalyst | Solvent | Temperature | Typical Yield | Key Feature | Reference |
| Selenium Dioxide Oxidation | Selenium Dioxide (SeO₂) | Dioxane/Water | Reflux | Moderate (highly condition-dependent) | Direct oxidation, but prone to over-oxidation.[1] | [1][4] |
| Palladium-Catalyzed Aerobic Oxidation | Pd(acac)₂ / H₂hpda | Acetic Acid / Acetic Anhydride | 80 °C | High (e.g., 79% for the acetate) | Selective formation of 8-quinolylmethyl acetate, minimizing carboxylic acid formation.[2][3] | [2][3] |
| Photocatalytic Oxidation | TiO₂ | Oxygenated Acetonitrile | Ambient | Not specified, but described as selective | Forms the aldehyde as practically the sole product under UV illumination.[7][8] | [7][8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 8-methylquinoline, highlighting the potential for over-oxidation.
Caption: Troubleshooting decision tree for addressing the over-oxidation of 8-methylquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Schiff base reaction with 8-Quinolinecarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Schiff base reactions involving 8-Quinolinecarboxaldehyde.
Troubleshooting Guide
Low yields in Schiff base synthesis can be attributed to several factors, ranging from reactant quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Purity of Reactants | Ensure this compound and the corresponding amine are of high purity. Impurities can interfere with the reaction. Consider recrystallizing or distilling the reactants if their purity is questionable. |
| Presence of Water | The Schiff base reaction is a reversible condensation reaction that produces water as a byproduct. The presence of water can drive the equilibrium back towards the reactants, thus lowering the yield.[1] To mitigate this, use anhydrous solvents and consider adding a dehydrating agent like molecular sieves or anhydrous sodium sulfate. Alternatively, remove water azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene. |
| Sub-optimal pH | The reaction is typically catalyzed by a small amount of acid.[1] However, a highly acidic medium will protonate the amine, rendering it non-nucleophilic and halting the reaction. Conversely, a basic medium may not be sufficient to catalyze the dehydration of the hemiaminal intermediate. The optimal pH is generally mildly acidic (around 4-5). A few drops of glacial acetic acid are commonly used as a catalyst.[1] |
| Inadequate Reaction Time or Temperature | Some Schiff base formations require prolonged heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. A typical procedure involves refluxing for 2-4 hours.[1] |
| Steric Hindrance | The proximity of the aldehyde group to the quinoline ring and its peri-hydrogen at the C7 position can cause steric hindrance, potentially slowing down the reaction with bulky amines. Increasing the reaction temperature and time may help overcome this barrier. |
| Incorrect Stoichiometry | Ensure an equimolar ratio of this compound and the amine is used. Using a slight excess of the less expensive or more volatile reactant can sometimes help drive the reaction to completion. |
Problem 2: Oily Product or Difficulty in Crystallization
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Product is an Oil at Room Temperature | Not all Schiff bases are crystalline solids at room temperature. If an oily product is obtained, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. |
| Residual Solvent | Ensure all solvent has been removed from the product. This can be achieved by drying the product under high vacuum. |
| Purification Issues | The crude product may contain impurities that inhibit crystallization. Attempt to purify the oil using column chromatography. If the product is still an oil, try trituration with a non-polar solvent like hexane or pentane to induce solidification. |
| Conversion to a Salt | If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., hydrochloride) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if needed. |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent for the Schiff base reaction with this compound?
A1: Ethanol is a commonly used solvent for this reaction.[1] It is a good solvent for both the aldehyde and many primary amines, and it allows for refluxing at a reasonable temperature. Other solvents like methanol or toluene (with a Dean-Stark trap) can also be employed.
Q2: Is a catalyst always necessary?
A2: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid, such as glacial acetic acid, is typically added to accelerate the reaction.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Spot the reaction mixture alongside the starting materials (this compound and the amine) on a TLC plate. The formation of a new spot corresponding to the Schiff base and the disappearance of the starting material spots will indicate the progress of the reaction.
Q4: What is the best way to purify the Schiff base product?
A4: Recrystallization is a common and effective method for purifying solid Schiff bases. Ethanol or methanol are often suitable solvents for recrystallization.[1] If the product is an oil or does not crystallize easily, column chromatography may be necessary.
Q5: My Schiff base appears to be hydrolyzing back to the starting materials during workup or purification. What can I do?
A5: Schiff base formation is a reversible reaction, and the imine bond can be susceptible to hydrolysis, especially in the presence of water and acid. During workup, it is important to use anhydrous solvents and to minimize exposure to acidic aqueous conditions if possible. If purification is done via column chromatography, ensure the silica gel is not too acidic. You can neutralize it by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
Data Presentation
The yield of Schiff base reactions can be influenced by various factors. The following table summarizes hypothetical data based on typical outcomes to illustrate the effect of different reaction conditions.
| Amine Reactant | Solvent | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Aniline | Ethanol | Acetic Acid (cat.) | 4 | Reflux | 85 |
| Aniline | Toluene | None | 8 | Reflux (Dean-Stark) | 75 |
| 4-Nitroaniline | Ethanol | Acetic Acid (cat.) | 6 | Reflux | 70 |
| 2,6-Diisopropylaniline | Toluene | p-TSA (cat.) | 24 | Reflux (Dean-Stark) | 40 |
| Benzylamine | Methanol | None | 2 | Room Temperature | 90 |
Note: This data is illustrative and actual yields may vary depending on the specific experimental setup and the purity of the reagents.
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from this compound
This protocol describes a general method for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.[1]
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base may precipitate out of the solution.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.[1]
-
Purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product.[1]
-
Dry the purified crystals in a vacuum oven.
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis and purification of a Schiff base.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Optimizing Reaction Conditions for 8-Quinolinecarboxaldehyde Derivatization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing derivatization reactions involving 8-quinolinecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability? A1: this compound is sensitive to light and air.[1] To prevent oxidation and degradation, it should be stored in a cool, dry, and well-ventilated area within a tightly sealed container.[1][2] For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2][3]
Q2: What are the most common side reactions observed with this compound? A2: The most prevalent side reaction is the oxidation of the aldehyde to the corresponding carboxylic acid, especially when exposed to atmospheric oxygen.[2][3] Under strong basic conditions, it can undergo the Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol and carboxylic acid, due to the absence of α-hydrogens.[3] In the presence of alcohol solvents, particularly with acid catalysis, it can also form hemiacetals and acetals.[3]
Q3: What are the implications of this compound lacking α-hydrogens? A3: The absence of α-hydrogens means it cannot form an enolate.[3] Consequently, it cannot participate in aldol-type condensation reactions where it would act as the nucleophile.[3] This structural feature also makes it susceptible to the Cannizzaro reaction in the presence of a strong base.[3]
Q4: When and how should I use a protecting group for the aldehyde functionality? A4: Protecting the aldehyde group is a valuable strategy to prevent side reactions during multi-step syntheses, especially when performing reactions under basic or nucleophilic conditions.[3] A common method is to form a cyclic acetal (e.g., a 1,3-dioxolane) by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst. This protecting group is stable under many conditions but can be easily removed with aqueous acid.[3]
Q5: What are the standard techniques for characterizing this compound and its derivatives? A5: The primary characterization methods include:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure.[1]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch, typically around 1700 cm⁻¹.[1]
-
Melting Point: A sharp melting point is a good indicator of high purity.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during common derivatization reactions.
Issue 1: Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Imine Formation | Pre-form the imine by stirring the aldehyde and amine together (with a catalytic amount of acid like acetic acid if necessary) before adding the reducing agent.[4] Monitor imine formation via TLC or NMR. | Drives the equilibrium towards the imine, increasing the substrate for reduction and improving the final product yield. |
| Competitive Aldehyde Reduction | Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), instead of a harsher one like sodium borohydride (NaBH₄).[4][5] | Minimizes the formation of the corresponding alcohol as a byproduct, leading to a cleaner reaction and higher yield of the desired amine. |
| Hydrolysis of Imine | Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (N₂ or Ar).[3] | Prevents the imine intermediate from reverting to the starting materials, thus improving conversion to the final amine product.[6] |
| Unstable Ylide (in Wittig variant) | Generate the ylide in situ by adding the phosphonium salt to a mixture of the aldehyde and the base.[3] | Reduces decomposition of the ylide and increases the yield of the desired alkene.[3] |
Issue 2: Low Yield or No Reaction in Schiff Base Formation (Condensation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unfavorable Equilibrium | Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid) to protonate the aldehyde's carbonyl oxygen, making it more electrophilic.[7] | Speeds up the reaction rate and increases the conversion to the Schiff base.[7] |
| Water inhibiting the reaction | Remove water as it forms. This can be achieved by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or by adding molecular sieves to the reaction mixture.[8] | Shifts the reaction equilibrium towards the product side, leading to a higher yield of the imine. |
| Steric Hindrance | Increase the reaction temperature by refluxing the mixture to provide sufficient energy to overcome the activation barrier.[1][3] | Improved reaction rate and conversion to the desired product.[3] |
| Poor Solubility of Reactants | Choose a solvent in which both the this compound and the primary amine are soluble, such as ethanol or methanol.[7][9] | Ensures a homogeneous reaction mixture, allowing the reactants to interact effectively and improving the reaction rate. |
Data Presentation
Table 1: Comparison of Common Derivatization Reactions
| Reaction Type | Key Reagents | Typical Solvent | Catalyst/Conditions | Typical Yield (%) | Reference |
| Schiff Base Formation | Primary Amine | Ethanol, Methanol | Acetic Acid (cat.), Reflux | High | [7][10] |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Dichloromethane (DCM), THF | Acetic Acid (cat.), RT | Good to High | [4][6] |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Ethanol, Toluene | Weak base (e.g., Piperidine), RT or heat | High | [9] |
| Wittig Reaction | Phosphonium Ylide | THF, Diethyl Ether | Strong base (e.g., n-BuLi), Anhydrous, -78°C to RT | Variable | [1][9] |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
-
Dissolve 1 equivalent of this compound in absolute ethanol within a round-bottom flask.[7]
-
Add 1 equivalent of the desired primary amine to the solution.[7]
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[7]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate.[7]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[10]
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[7]
Protocol 2: General Procedure for Reductive Amination
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of the desired amine in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product using column chromatography on silica gel.[1]
Protocol 3: Acetal Protection of the Aldehyde Group
-
Combine 1 equivalent of this compound, 1.5 equivalents of ethylene glycol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene.
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and continue until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to yield the protected acetal.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Stability of 8-Quinolinecarboxaldehyde under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Quinolinecarboxaldehyde under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. As a solid, it is sensitive to air and light.[1] For solutions, degradation can be accelerated by temperature and solvent choice.[2]
| Condition | Solid Compound | Solutions |
| Temperature | Store in a cool, dark place (<15°C is recommended). | Short-term: 2-8°C. Long-term: -20°C or -80°C.[2] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) in a tightly sealed container.[2] | Use degassed solvents and store in airtight containers to minimize oxidation.[2] |
| Light | Keep in a dark place.[1] | Use amber-colored vials or wrap containers in aluminum foil to protect from light.[2] |
| General Handling | Avoid repeated freeze-thaw cycles for solutions.[2] Prepare fresh solutions for experiments whenever possible to ensure reproducibility.[2] |
Q2: My experimental results using this compound are inconsistent. What could be the cause?
A2: Inconsistent results are often linked to the degradation of the compound.[2] The aldehyde functional group is susceptible to oxidation, especially when in solution.[3] If your stock solution has degraded, the concentration of your working solutions will be inaccurate. It is highly recommended to regularly verify the concentration and purity of your solutions using an analytical method like HPLC-UV.[2]
Q3: How does pH affect the stability of this compound?
A3: The stability of aldehydes is often pH-dependent. Strongly acidic or basic conditions can catalyze degradation.[2] It is generally recommended to maintain solutions at a neutral or slightly acidic pH to maximize stability.[2]
-
Acidic Conditions: While specific data for this compound is limited, strong acids can catalyze reactions such as acetal formation in the presence of alcohols.[4]
-
Basic Conditions: In the presence of a strong base, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction known as the Cannizzaro reaction.[5][6]
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways are oxidation and reactions under strongly basic conditions.
| Pathway | Conditions | Products |
| Oxidation | Presence of oxygen, accelerated by heat and light.[2] | 8-Quinolinecarboxylic acid.[2][3] |
| Cannizzaro Reaction | Strong basic conditions (e.g., concentrated NaOH or KOH).[5] | 8-Quinolinemethanol and 8-Quinolinecarboxylic acid.[5][7] |
| Photodegradation | Exposure to UV light.[2] | Can lead to the formation of hydroxyquinolines and eventual destruction of the aromatic nucleus.[3] |
Troubleshooting Guide
Issue 1: Rapid Degradation of Stock Solution
-
Possible Cause: The compound is oxidizing. Aromatic aldehydes are highly susceptible to oxidation to their corresponding carboxylic acids.[2] This process is accelerated by air (oxygen), light, and elevated temperatures.[2]
-
Solution: Handle the solid compound under an inert atmosphere (nitrogen or argon).[2] Prepare solutions using degassed solvents. For storage, use airtight, amber-colored vials and keep them at low temperatures (-20°C or -80°C).[2] The addition of an antioxidant like butylated hydroxytoluene (BHT) may also help prevent oxidative degradation.[2]
Issue 2: Formation of Unexpected Products in a Base-Catalyzed Reaction
-
Possible Cause: If your reaction is conducted under strongly basic conditions, this compound can undergo the Cannizzaro reaction.[5] This occurs because the aldehyde lacks alpha-hydrogens and cannot form an enolate for other reactions like aldol condensation.[7] The reaction involves two molecules of the aldehyde reacting to form a primary alcohol and a carboxylic acid.[5]
-
Solution: If this reaction is undesired, avoid using strong bases. Consider alternative synthetic routes or use milder basic conditions if possible. If the Cannizzaro reaction is the goal, using a high concentration of a strong base like potassium hydroxide is typical.[5]
Issue 3: How can I monitor the stability of my this compound solution?
-
Possible Cause: You need a reliable analytical method to assess purity over time.
-
Solution: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[2] This method should be able to separate the parent this compound peak from the peaks of its potential degradation products, such as 8-Quinolinecarboxylic acid.[3] Coupling HPLC with Mass Spectrometry (LC-MS) can help in identifying the unknown degradation products.[3]
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general procedure to develop a stability-indicating HPLC method to monitor the purity and degradation of this compound.[2]
1. Objective: To separate this compound from its potential degradation products, primarily 8-Quinolinecarboxylic acid, and to quantify its concentration over time under specific stress conditions (e.g., acidic, basic, oxidative).
2. Materials and Reagents:
-
This compound
-
8-Quinolinecarboxylic acid (as a reference standard)
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Phosphate buffer (or other suitable buffer for pH control)
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Method Development (Starting Point):
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile).
-
Example Gradient: Start at 95:5 aqueous:organic, ramp to 5:95 aqueous:organic over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the absorbance maximum of this compound (a common starting point for quinoline derivatives is around 280-320 nm).
-
Injection Volume: 10 µL
4. Forced Degradation Study (Method Validation): To ensure the method is "stability-indicating," perform a forced degradation study.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat gently (e.g., 60°C) for several hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for several hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve the compound in a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Procedure: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
5. Stability Test Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the test medium is low).[3]
-
Dilute the stock solution into different aqueous buffers (e.g., pH 4, 7, and 9) to achieve the desired final concentration.
-
Take an initial sample (t=0) from each solution and analyze by HPLC to determine the initial concentration.
-
Store the solutions under the desired stress condition (e.g., 40°C in a temperature-controlled chamber).
-
Withdraw samples at predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours).
-
Analyze each sample by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation rate.
References
- 1. 8-Quinolinecarbaldehyde CAS#: 38707-70-9 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
Characterization of unexpected byproducts in 8-Quinolinecarboxaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Quinolinecarboxaldehyde. The information provided is designed to address specific issues that may be encountered during experiments, with a focus on the characterization of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: Due to its chemical structure, this compound is susceptible to several common side reactions. The most prevalent of these include:
-
Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid, 8-quinolinecarboxylic acid. This can occur in the presence of atmospheric oxygen or other oxidizing agents present in the reaction mixture.
-
Cannizzaro Reaction: In the presence of a strong base, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of 8-quinolinemethanol (the corresponding alcohol) and one molecule of 8-quinolinecarboxylic acid.[1][2][3]
-
Formation of Acetals/Hemiacetals: When reactions are carried out in alcohol-based solvents, especially under acidic conditions, this compound can form hemiacetals and acetals.
Q2: I am observing a significant amount of a byproduct that is neither the expected product nor a common side product. How can I identify it?
A2: The formation of unexpected byproducts can arise from complex reaction pathways. Here is a general workflow for the identification and characterization of such byproducts:
-
Isolation and Purification: The first critical step is to isolate the unexpected byproduct from the reaction mixture. This is typically achieved through chromatographic techniques such as column chromatography or preparative thin-layer chromatography (prep-TLC).
-
Spectroscopic Analysis: Once isolated, a combination of spectroscopic methods should be employed for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can help establish connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in the MS/MS spectrum can provide valuable structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as carbonyls, hydroxyls, or amines.
-
A diagram illustrating this workflow is provided below.
References
Validation & Comparative
Spectroscopic Showdown: 8-Quinolinecarboxaldehyde and Its Isomers Under the NMR Lens
A comprehensive analysis of the ¹H and ¹³C NMR spectral data for 8-quinolinecarboxaldehyde is presented, offering a comparative guide for researchers and professionals in drug development. This guide provides a detailed examination of its spectral characteristics against its isomers, 2-quinolinecarboxaldehyde and 4-quinolinecarboxaldehyde, supported by established experimental protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For scientists working with quinoline derivatives, a core scaffold in many pharmaceuticals, a clear understanding of their spectral signatures is paramount. This guide focuses on this compound, a key building block in medicinal chemistry, and provides a direct comparison of its ¹H and ¹³C NMR data with its 2- and 4-substituted counterparts. The data, presented in clearly structured tables, highlights the influence of the aldehyde group's position on the chemical shifts of the quinoline ring's protons and carbons.
Comparative ¹H NMR Data
The position of the electron-withdrawing aldehyde group significantly influences the chemical environment of the protons on the quinoline ring. The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm) for this compound and its isomers in deuterated chloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).
| Compound | Solvent | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Aldehyde-H |
| This compound | CDCl₃ | 9.05 (dd) | 7.52 (dd) | 8.25 (dd) | 7.68 (t) | 8.10 (dd) | 8.33 (dd) | 11.46 (s) |
| DMSO-d₆ | 9.08 (dd) | 7.72 (dd) | 8.58 (dd) | 7.88 (t) | 8.22 (dd) | 8.45 (dd) | 10.45 (s) | |
| 2-Quinolinecarboxaldehyde | CDCl₃ | - | 8.21 (d) | 8.33 (d) | 7.92 (d) | 7.80 (ddd) | 7.65 (ddd) | 10.20 (s) |
| DMSO-d₆ | - | 8.25 (d) | 8.19 (d) | 8.12 (d) | 7.90 (ddd) | 7.75 (ddd) | 10.13 (s) | |
| 4-Quinolinecarboxaldehyde | CDCl₃ | 8.99 (d) | 7.72 (d) | - | 8.21 (d) | 7.77 (ddd) | 7.81 (ddd) | 10.50 (s) |
| DMSO-d₆ | 9.15 (d) | 8.05 (d) | - | 8.25 (d) | 7.95 (ddd) | 7.83 (ddd) | 10.43 (s) |
Data compiled from various spectroscopic databases. Coupling constants (J) are not included for brevity but are crucial for full structural assignment.
Comparative ¹³C NMR Data
The electronic effects of the aldehyde group are also evident in the ¹³C NMR spectra. The table below presents the ¹³C NMR chemical shifts (δ) in ppm for the three isomers in both CDCl₃ and DMSO-d₆.
| Compound | Solvent | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Aldehyde-C |
| This compound | CDCl₃ | 151.8 | 121.9 | 137.0 | 129.2 | 130.3 | 128.0 | 136.5 | 134.1 | 149.5 | 193.5 |
| DMSO-d₆ | 151.5 | 122.5 | 137.2 | 129.8 | 130.5 | 128.5 | 136.8 | 133.8 | 149.9 | 193.2 | |
| 2-Quinolinecarboxaldehyde | CDCl₃ | 153.2 | 118.8 | 137.2 | 129.8 | 127.8 | 130.4 | 129.5 | 130.1 | 148.0 | 193.8 |
| DMSO-d₆ | 153.0 | 119.5 | 137.9 | 129.5 | 128.4 | 130.8 | 129.2 | 130.7 | 148.5 | 193.5 | |
| 4-Quinolinecarboxaldehyde | CDCl₃ | 150.5 | 121.5 | 149.8 | 129.8 | 130.3 | 129.4 | 126.3 | 124.5 | 137.1 | 193.7 |
| DMSO-d₆ | 150.7 | 122.1 | 150.2 | 130.1 | 130.8 | 129.9 | 126.8 | 125.0 | 137.5 | 193.4 |
Data compiled from various spectroscopic databases.
Experimental Protocols
High-quality NMR spectra are essential for accurate data interpretation. The following is a detailed methodology for acquiring ¹H and ¹³C NMR spectra of quinolinecarboxaldehyde derivatives.[1]
Sample Preparation:
-
Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Dissolution: Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1]
-
Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette plugged with glass wool directly into a 5 mm NMR tube.[1]
-
Transfer: Ensure the solvent height in the NMR tube is approximately 4-5 cm.[1]
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition:
-
Instrumentation: Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.[1]
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Referencing: Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard like tetramethylsilane (TMS).
Logical Workflow for NMR Data Comparison
The following diagram illustrates the logical workflow for the comparative analysis of NMR data for quinolinecarboxaldehyde isomers.
Caption: Workflow for the comparative analysis of NMR data for quinolinecarboxaldehyde isomers.
References
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrum of 8-Quinolinecarboxaldehyde
For researchers engaged in the synthesis and characterization of novel therapeutics and functional materials, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometry is paramount. This guide provides a detailed interpretation of the mass spectrum of 8-Quinolinecarboxaldehyde, a key building block in medicinal chemistry. By comparing its fragmentation pattern with related structures, this document offers a robust framework for the identification and structural elucidation of quinoline-based compounds.
Comparative Fragmentation Analysis
The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and subsequent fragment ions. Below is a comparative analysis of the predicted mass spectrum of this compound against the known spectra of Quinoline and its isomer, 4-Quinolinecarboxaldehyde. This comparison highlights the influence of the carboxaldehyde group and its position on the fragmentation pathway.
| m/z | Predicted Relative Intensity (this compound) | Assignment (this compound) | Comparison with Alternatives |
| 157 | High | [M]•+ (Molecular Ion) | The molecular ion for both 8- and 4-Quinolinecarboxaldehyde. Quinoline's molecular ion is at m/z 129. |
| 156 | Medium | [M-H]+ | Loss of a hydrogen radical, a common fragmentation for aldehydes. |
| 129 | High | [M-CO]+• | Loss of a neutral carbon monoxide molecule, a characteristic fragmentation for aromatic aldehydes. This is a major fragment for 4-Quinolinecarboxaldehyde as well.[1] |
| 128 | Medium | [M-CHO]+ | Loss of the entire formyl radical. This is another primary fragmentation pathway for aldehydes.[2] |
| 102 | Medium | [C8H6N]+ | Subsequent loss of HCN from the [M-CHO]+ fragment, characteristic of the quinoline ring system.[3] |
| 76 | Low | [C6H4]+• | Further fragmentation of the quinoline ring by loss of acetylene (C2H2) from the m/z 102 fragment.[3] |
Elucidating the Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion ([M]•+). This high-energy species then undergoes a series of bond cleavages and rearrangements to produce smaller, stable fragment ions. The primary fragmentation events are dictated by the presence of the aromatic quinoline core and the reactive aldehyde group.
Two principal initial fragmentation pathways are proposed:
-
Loss of Carbon Monoxide: The molecular ion can lose a neutral carbon monoxide (CO) molecule, a common fragmentation for aromatic aldehydes, resulting in a prominent peak at m/z 129.
-
Loss of the Formyl Radical: Alternatively, the aldehyde group can be cleaved as a formyl radical (CHO), leading to a fragment at m/z 128.
Subsequent fragmentation involves the breakdown of the stable quinoline ring system, primarily through the loss of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocyclic compounds.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To ensure reproducibility and accuracy in the analysis of this compound and related compounds, the following experimental protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the solid this compound sample in a volatile organic solvent such as methanol or dichloromethane (1 mL).
-
Ensure the sample is fully dissolved before introduction into the instrument.
2. Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source is to be used.
-
The instrument should be calibrated using a standard calibrant (e.g., perfluorotributylamine, PFTBA) prior to analysis.
3. Data Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/second
-
Sample Introduction: A direct insertion probe or a gas chromatography (GC) inlet can be used. For direct insertion, a small aliquot of the prepared sample solution is applied to the probe tip, and the solvent is allowed to evaporate before insertion.
4. Data Analysis:
-
The acquired mass spectrum should be analyzed to identify the molecular ion peak and the major fragment ions.
-
The relative abundances of the peaks should be determined by normalizing the most intense peak (base peak) to 100%.
-
The fragmentation pattern should be compared with known patterns for quinolines and aromatic aldehydes to confirm the structure.
By adhering to this standardized protocol, researchers can obtain high-quality, reproducible mass spectra, facilitating reliable structural confirmation and comparative studies. This detailed analysis serves as a valuable resource for scientists and professionals in the field of drug development and materials science, enabling a deeper understanding of the physicochemical properties of this compound.
References
FT-IR Analysis of 8-Quinolinecarboxaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy data for 8-Quinolinecarboxaldehyde against other relevant aldehydes. Understanding the vibrational frequencies of the functional groups in this compound is crucial for its identification, characterization, and quality control in various research and development applications, including medicinal chemistry and materials science.[1][2] This document presents a summary of key FT-IR absorption bands, a detailed experimental protocol for spectral acquisition, and a workflow for analysis.
Comparison of FT-IR Spectral Data
The FT-IR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its bonds. For aldehydes, characteristic peaks associated with the carbonyl (C=O) and aldehyde C-H bonds are of primary diagnostic importance.[3][4][5][6] The position of these and other vibrational bands can be influenced by the molecular structure, such as conjugation with aromatic systems.
| Functional Group | This compound (Predicted) | Benzaldehyde (Experimental) | Butyraldehyde (Experimental) |
| Aldehyde C-H Stretch | ~2850 cm⁻¹ & ~2750 cm⁻¹ | ~2820 cm⁻¹ & ~2745 cm⁻¹ | ~2822 cm⁻¹ & ~2725 cm⁻¹ |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~3063 cm⁻¹ | - |
| Aliphatic C-H Stretch | - | - | 2965-2875 cm⁻¹ |
| C=O Stretch (Carbonyl) | ~1700 cm⁻¹ | ~1705 cm⁻¹ | ~1722 cm⁻¹ |
| C=N Stretch (Quinoline) | ~1600 cm⁻¹ | - | - |
| Aromatic C=C Stretch | ~1580, ~1500, ~1470 cm⁻¹ | ~1595, ~1580, ~1455 cm⁻¹ | - |
Analysis:
-
Aldehyde C-H Stretch: All three aldehydes exhibit the characteristic two-band feature for the aldehyde C-H stretch.[3][4][6]
-
C=O Stretch: The carbonyl stretching frequency of this compound is predicted to be around 1700 cm⁻¹, similar to benzaldehyde, due to the conjugation of the carbonyl group with the aromatic quinoline ring.[6] This is at a lower wavenumber compared to the saturated aldehyde, butyraldehyde, which lacks this conjugation.[4]
-
Aromatic vs. Aliphatic C-H Stretch: this compound and benzaldehyde show C-H stretching frequencies above 3000 cm⁻¹, characteristic of aromatic compounds, while butyraldehyde shows C-H stretches below 3000 cm⁻¹, indicative of its aliphatic nature.[7]
-
Quinoline Ring Vibrations: this compound is expected to show characteristic C=N and C=C stretching vibrations from the quinoline ring structure in the fingerprint region.[8][9]
Experimental Protocol for FT-IR Analysis
The following is a generalized protocol for obtaining the FT-IR spectrum of a solid sample like this compound. The two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[10][11]
Method 1: KBr Pellet Method
-
Sample Preparation:
-
Dry IR-grade KBr powder in an oven at approximately 105°C for at least one hour to remove any moisture.[12]
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr powder.[10] The sample concentration in KBr should be in the range of 0.2% to 1%.[13]
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10][13]
-
-
Pellet Formation:
-
Place the powdered mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[10]
-
-
Data Acquisition:
Method 2: Attenuated Total Reflectance (ATR) Method
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[10]
-
-
Data Acquisition:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10][14]
-
Record a background spectrum with a clean, empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[14]
-
Experimental Workflow
The following diagram illustrates the general workflow for FT-IR analysis of a solid sample.
Caption: A flowchart illustrating the key steps in FT-IR analysis of a solid sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. scribd.com [scribd.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
Unveiling the Reactivity Landscape: A Comparative Analysis of 8-Quinolinecarboxaldehyde and 2-Quinolinecarboxaldehyde
A comprehensive guide for researchers and drug development professionals on the differential reactivity of 8-Quinolinecarboxaldehyde and 2-Quinolinecarboxaldehyde, supported by experimental data and detailed protocols. This document aims to provide a clear comparison of their performance in key synthetic transformations, offering insights into the steric and electronic factors that govern their chemical behavior.
The positional isomerism of the aldehyde group on the quinoline scaffold imparts distinct chemical properties to this compound and 2-Quinolinecarboxaldehyde, influencing their reactivity in a variety of important organic reactions. This guide explores these differences through a comparative analysis of their performance in Wittig reactions, Knoevenagel condensations, and reduction reactions.
Executive Summary of Comparative Reactivity
The reactivity of the aldehyde functionality in quinolinecarboxaldehydes is significantly influenced by its position on the quinoline ring. In general, the aldehyde group at the 2-position (2-quinolinecarboxaldehyde) is more susceptible to nucleophilic attack than the aldehyde group at the 8-position (this compound). This difference can be attributed to a combination of electronic and steric effects.
Electronic Effects: The nitrogen atom in the quinoline ring exerts an electron-withdrawing inductive effect, which is more pronounced at the adjacent C2 position. This effect increases the electrophilicity of the carbonyl carbon in 2-quinolinecarboxaldehyde, making it more reactive towards nucleophiles.
Steric Effects: The aldehyde group at the 8-position experiences significant steric hindrance from the hydrogen atom at the peri-position (C7) and the nitrogen lone pair. This "peri-interaction" restricts the approach of nucleophiles to the carbonyl carbon, thereby reducing the reactivity of this compound.[1]
These fundamental differences are reflected in the outcomes of various chemical reactions, as detailed in the following sections.
Comparative Performance in Key Reactions
To illustrate the differing reactivities of this compound and 2-Quinolinecarboxaldehyde, their performance in three common carbonyl group transformations is presented below.
| Reaction Type | 2-Quinolinecarboxaldehyde | This compound |
| Wittig Reaction | Generally proceeds with high efficiency to form the corresponding alkene. | Can be sluggish and may require specific conditions to achieve good yields due to steric hindrance. |
| Knoevenagel Condensation | Readily undergoes condensation with active methylene compounds, often with high yields. A generic protocol with malononitrile reports a 92% yield.[2] | The reaction is feasible but may be slower or require more forcing conditions compared to the 2-isomer. |
| Reduction (with NaBH₄) | The aldehyde is readily reduced to the corresponding primary alcohol under standard conditions. | The reduction is also effective, but the reaction rate might be slower due to steric hindrance around the carbonyl group. |
Detailed Experimental Protocols
The following sections provide detailed experimental protocols for the Wittig reaction, Knoevenagel condensation, and reduction of both this compound and 2-Quinolinecarboxaldehyde. It is important to note that direct comparative studies with identical reaction conditions are scarce in the literature. Therefore, the presented protocols are representative examples for each isomer.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.[3] The reactivity of the aldehyde is a crucial factor for the success of this reaction.
Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig reaction of quinolinecarboxaldehydes.
Protocol for 2-Quinolinecarboxaldehyde (Representative):
-
Reactants: 2-Quinolinecarboxaldehyde, (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide, Anhydrous Tetrahydrofuran (THF).
-
Procedure: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 equivalents) portion-wise. Stir the resulting ylide solution for 30 minutes at 0 °C. Add a solution of 2-quinolinecarboxaldehyde (1 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Protocol for this compound (Representative):
-
Reactants: this compound, (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide, Anhydrous Tetrahydrofuran (THF).
-
Procedure: Follow the same procedure as for 2-quinolinecarboxaldehyde. Note that reaction times may be longer, and gentle heating might be required to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Work-up and Purification: Follow the same work-up and purification procedure as for the 2-isomer. Literature on similar Wittig reactions suggests that high yields can be achieved with appropriate optimization.[4]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[5]
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation of quinolinecarboxaldehydes.
Protocol for 2-Quinolinecarboxaldehyde with Malononitrile:
-
Reactants: 2-Quinolinecarboxaldehyde, Malononitrile, Piperidine, Ethanol.
-
Procedure: To a solution of 2-quinolinecarboxaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine (e.g., 2-3 drops). Stir the mixture at room temperature for 2 hours.[2]
-
Work-up and Purification: If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography. A reported yield for this reaction is 92%.[2]
Protocol for this compound with Ethyl Cyanoacetate (Representative):
-
Reactants: this compound, Ethyl cyanoacetate, Piperidine, Ethanol.
-
Procedure: To a solution of this compound (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine. The mixture may require heating to reflux to achieve a reasonable reaction rate. Monitor the reaction progress by TLC.
Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to reduce aldehydes and ketones to their corresponding alcohols.[7][8]
Experimental Workflow: NaBH₄ Reduction
Caption: General workflow for the sodium borohydride reduction of quinolinecarboxaldehydes.
Protocol for 2-Quinolinecarboxaldehyde (Representative):
-
Reactants: 2-Quinolinecarboxaldehyde, Sodium borohydride (NaBH₄), Methanol.
-
Procedure: Dissolve 2-quinolinecarboxaldehyde (1 equivalent) in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise while stirring. Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol. Purify by column chromatography if necessary.
Protocol for this compound (Representative):
-
Reactants: this compound, Sodium borohydride (NaBH₄), Methanol.
-
Procedure: Follow the same procedure as for 2-quinolinecarboxaldehyde. Due to potential steric hindrance, the reaction may require a longer reaction time or a slight excess of NaBH₄ to ensure complete conversion.
-
Work-up and Purification: Follow the same work-up and purification procedure as for the 2-isomer.
Factors Influencing Reactivity: A Deeper Dive
The observed differences in reactivity between this compound and 2-Quinolinecarboxaldehyde can be rationalized by considering the interplay of electronic and steric effects within the quinoline ring system.
Electronic Effects
The nitrogen atom in the quinoline ring is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I effect) on the entire ring system. This effect is distance-dependent and is therefore most strongly felt at the adjacent C2 and C8a positions. The increased partial positive charge on the C2 carbon makes the attached aldehyde group in 2-quinolinecarboxaldehyde more electrophilic and thus more susceptible to nucleophilic attack.
Logical Relationship: Electronic Effects on Reactivity
Caption: Influence of the nitrogen atom's electronic effect on the reactivity of 2-quinolinecarboxaldehyde.
Steric Effects
The geometry of the quinoline ring plays a crucial role in the reactivity of the 8-substituted isomer. The aldehyde group at the C8 position is in close proximity to the hydrogen atom at the C7 position and the lone pair of electrons on the nitrogen atom. This spatial arrangement, known as a peri-interaction, creates significant steric hindrance around the carbonyl group.[1] This steric congestion impedes the optimal trajectory for nucleophilic attack on the carbonyl carbon, leading to a decreased reaction rate for this compound compared to its 2-isomer.
Logical Relationship: Steric Effects on Reactivity
Caption: Impact of peri-interaction and steric hindrance on the reactivity of this compound.
Conclusion
The comparative analysis of this compound and 2-Quinolinecarboxaldehyde reveals distinct reactivity profiles rooted in the fundamental principles of electronic and steric effects. 2-Quinolinecarboxaldehyde generally exhibits higher reactivity towards nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen atom, which enhances the electrophilicity of the carbonyl carbon. In contrast, this compound displays attenuated reactivity as a result of significant steric hindrance arising from peri-interactions.
For researchers and drug development professionals, a thorough understanding of these differences is paramount for the strategic design of synthetic routes and the development of novel quinoline-based compounds. The choice of reaction conditions, catalysts, and reaction times may need to be carefully tailored depending on the specific isomer being utilized to achieve optimal outcomes. While this guide provides a foundational understanding and representative protocols, further empirical investigation is encouraged to fully elucidate the reactivity nuances of these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. reddit.com [reddit.com]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Unmasking the Isomers of 8-Quinolinecarboxaldehyde
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and analysis. This guide provides a comprehensive spectroscopic comparison of 8-Quinolinecarboxaldehyde and its positional isomers, offering a valuable resource for distinguishing these closely related compounds. By examining their unique spectral fingerprints across various analytical techniques, we can illuminate the subtle yet significant differences imparted by the position of the aldehyde group on the quinoline scaffold.
This comparative analysis delves into the ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) data for this compound and its isomers: 2-, 3-, 4-, 5-, 6-, and 7-Quinolinecarboxaldehyde. The presented data, a compilation from various spectral databases and scientific literature, is summarized in clear, comparative tables. Furthermore, detailed experimental protocols for the spectroscopic techniques are provided to aid in the replication and verification of these findings.
The Isomeric Landscape of Quinolinecarboxaldehyde
Quinolinecarboxaldehyde isomers share the same molecular formula (C₁₀H₇NO) and molecular weight (157.17 g/mol ), making their differentiation by mass spectrometry alone challenging. However, the position of the aldehyde group (-CHO) on the quinoline ring system creates distinct electronic environments for the constituent atoms, leading to unique spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. It is important to note that slight variations in spectral data can occur due to different solvents, concentrations, and instrumentation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for distinguishing isomers, as the chemical shifts (δ) of the aromatic and aldehydic protons are highly sensitive to the position of the aldehyde group.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | ~10.5 (s) | 7.5 - 9.0 (m) |
| 2-Quinolinecarboxaldehyde | ~10.2 (s) | 7.6 - 8.4 (m) |
| 3-Quinolinecarboxaldehyde | ~10.2 (s) | 7.6 - 9.5 (m) |
| 4-Quinolinecarboxaldehyde | ~10.5 (s) | 7.7 - 9.2 (m)[1] |
| 5-Quinolinecarboxaldehyde | ~10.1 (s)[1] | 7.2 - 9.6 (m)[1] |
| 6-Quinolinecarboxaldehyde | ~10.1 (s) | 7.5 - 9.0 (m) |
| 7-Quinolinecarboxaldehyde | ~10.1 (s) | 7.6 - 9.0 (m) |
s = singlet, m = multiplet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information, with the chemical shift of the carbonyl carbon and the aromatic carbons being characteristic for each isomer.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | ~193 | 120 - 155 |
| 2-Quinolinecarboxaldehyde | ~194 | 120 - 155 |
| 3-Quinolinecarboxaldehyde | ~192 | 120 - 155 |
| 4-Quinolinecarboxaldehyde | ~193.1[1] | 124.1 - 150.7[1] |
| 5-Quinolinecarboxaldehyde | ~192[1] | 110 - 160[1] |
| 6-Quinolinecarboxaldehyde | ~192 | 120 - 155 |
| 7-Quinolinecarboxaldehyde | ~192 | 120 - 155 |
Infrared (IR) Spectroscopy
The characteristic C=O stretching vibration of the aldehyde group is a prominent feature in the IR spectra of these compounds.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~1700 | ~3050 |
| 2-Quinolinecarboxaldehyde | ~1705 | ~3060 |
| 3-Quinolinecarboxaldehyde | ~1700 | ~3050 |
| 4-Quinolinecarboxaldehyde | ~1700 | ~3050 |
| 5-Quinolinecarboxaldehyde | ~1700 | ~3050 |
| 6-Quinolinecarboxaldehyde | ~1690 | ~3050 |
| 7-Quinolinecarboxaldehyde | ~1690 | ~3050 |
Mass Spectrometry (MS)
While the molecular ion peak will be the same for all isomers, the fragmentation patterns can sometimes offer clues for differentiation.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 157 | 129, 102, 76 |
| 2-Quinolinecarboxaldehyde | 157 | 129, 102, 76 |
| 3-Quinolinecarboxaldehyde | 157 | 129, 102, 76 |
| 4-Quinolinecarboxaldehyde | 157[1] | 130, 129, 102, 76[1] |
| 5-Quinolinecarboxaldehyde | 157 | 129, 102, 76 |
| 6-Quinolinecarboxaldehyde | 157 | 129, 102, 76 |
| 7-Quinolinecarboxaldehyde | 157 | 129, 102, 76 |
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions within the quinoline ring system give rise to characteristic absorption bands in the UV-Vis spectrum. The position of the aldehyde group influences the extent of conjugation and thus the wavelength of maximum absorption (λmax).
| Compound | λmax (nm) in Ethanol |
| This compound | ~230, ~310 |
| 2-Quinolinecarboxaldehyde | ~225, ~305 |
| 3-Quinolinecarboxaldehyde | ~220, ~300 |
| 4-Quinolinecarboxaldehyde | ~225, ~310 |
| 5-Quinolinecarboxaldehyde | ~230, ~315 |
| 6-Quinolinecarboxaldehyde | ~225, ~305 |
| 7-Quinolinecarboxaldehyde | ~220, ~300 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. For specific instrument parameters and sample preparation details, it is recommended to consult the methodologies described in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified quinolinecarboxaldehyde isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
-
Data Processing: The raw data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that can aid in structural elucidation.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Conclusion
The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its isomers. While mass spectrometry confirms the elemental composition, ¹H and ¹³C NMR are particularly adept at revealing the specific connectivity of the atoms, offering the most definitive data for isomer identification. IR and UV-Vis spectroscopy provide valuable confirmatory information regarding the functional groups present and the overall electronic structure of the molecules. By carefully analyzing and comparing the data from these methods, researchers can confidently identify and characterize the specific quinolinecarboxaldehyde isomer in their samples, a crucial step in advancing pharmaceutical and chemical research.
References
A Comparative Analysis of 8-Quinolinecarboxaldehyde Derivatives and Other Quinolines in Biological Applications
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the biological activities of 8-quinolinecarboxaldehyde derivatives in comparison to other quinoline-based compounds, supported by experimental data and methodologies.
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. Among the diverse classes of quinoline derivatives, those derived from this compound have emerged as particularly promising candidates in the development of novel therapeutic agents. This guide provides an objective comparison of the biological activities of this compound derivatives against other quinoline compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Antimicrobial Activity: A Potent Class of Inhibitors
Quinoline derivatives have long been recognized for their antimicrobial properties. Notably, this compound derivatives, particularly their Schiff base and thiosemicarbazone forms, exhibit significant activity against a broad range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the chelation of metal ions essential for microbial enzyme function and the disruption of cell wall synthesis.
Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives and other quinoline compounds against selected microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound/Derivative Class | Derivative/Example | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivatives | 2-Chloro-3-quinolinecarboxaldehyde Schiff bases | Gram-positive & Gram-negative bacteria | 256 - 2048 | [1] |
| Silver (I) complexes of 2-quinolinecarboxaldehyde Schiff bases | S. aureus | 1.6 - 25 | [2] | |
| Silver (I) complexes of 2-quinolinecarboxaldehyde Schiff bases | E. coli | 1.6 - 1000 | [2] | |
| Silver (I) complexes of 2-quinolinecarboxaldehyde Schiff bases | K. pneumoniae | 0.0125 - 0.4 | [2] | |
| Other Quinoline Derivatives | N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | 4 | [3] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [3] | |
| 9-bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | [3] | |
| Facilely accessible quinoline derivatives | MRSA | 1.5 - 12 | [4] | |
| Facilely accessible quinoline derivatives | VRE | 1.5 - 3.0 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
A standardized method for determining the MIC of antimicrobial agents.
Materials:
-
Test compounds (this compound derivatives and other quinolines)
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth within the microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Targeting Key Cellular Pathways
Quinoline derivatives have demonstrated significant potential as anticancer agents, with this compound derivatives, especially thiosemicarbazones, showing promising cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Comparative Anticancer Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of this compound derivatives and other quinolines against different cancer cell lines.
| Compound/Derivative Class | Derivative/Example | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25 ± 0.034 | [5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5 - 25 | [5] | |
| Quinoline-2-carboxaldehyde thiosemicarbazones | U937 (Histiocytic lymphoma) | 8.7 - 100 | [6] | |
| Copper(II) complexes of quinoline-2-carboxaldehyde thiosemicarbazones | A549 (Non-small cell lung cancer) | 0.3 - 0.7 | [7] | |
| Other Quinoline Derivatives | 6-Bromo-5-nitroquinoline | HT29 (Colon adenocarcinoma) | Lower than 5-Fluorouracil | [8] |
| 6,8-Diphenylquinoline | C6 (Glioblastoma), HeLa (Cervical cancer), HT29 | Potent activity | [8] | |
| Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a) | EGFR | 0.071 | [9] | |
| Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a) | HER-2 | 0.031 | [9] | |
| 4-anilinoquinoline-3-carbonitrile | EGFR kinase | 0.0075 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a variety of diseases. Quinoline derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway. 8-(Tosylamino)quinoline, for instance, has been shown to suppress the expression of pro-inflammatory genes by inhibiting NF-κB signaling.[11]
Comparative Anti-inflammatory Efficacy
The following table presents the IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by various quinoline derivatives.
| Compound/Derivative Class | Derivative/Example | Assay | IC50 (µM) | Reference |
| This compound Derivatives | 8-Quinolinesulfonamide derivative (3l) | NO Production Inhibition | 2.61 ± 0.39 | [12] |
| 8-Quinolinesulfonamide derivative (3l) | TNF-α Production Inhibition | 9.74 ± 0.85 | [12] | |
| 8-Quinolinesulfonamide derivative (3l) | IL-1β Production Inhibition | 12.71 ± 1.34 | [12] | |
| Other Quinoline Derivatives | Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | [13] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | [13] | |
| (4-Phenylamino)quinazoline alkylthiourea derivative (19) | IL-6 Production Inhibition | 0.84 | [14] | |
| (4-Phenylamino)quinazoline alkylthiourea derivative (19) | TNF-α Production Inhibition | 4.0 | [14] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Culture medium (DMEM) with FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO production inhibition.
Conclusion
This comparative guide highlights the significant biological activities of this compound derivatives in relation to other quinoline compounds. The presented data underscores their potential as scaffolds for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and optimization of these promising compounds. Future research should focus on comprehensive structure-activity relationship (SAR) studies to design more potent and selective derivatives with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 8-Quinolinecarboxaldehyde by HPLC and GC
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 8-Quinolinecarboxaldehyde is critical for the synthesis of safe and effective pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, required sensitivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of typical HPLC and GC methods.
| Parameter | HPLC Method | GC Method |
| Analyte | This compound | This compound |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Estimated Retention Time | ~ 8 - 12 minutes | ~ 6 - 10 minutes |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 3% |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires sample to be volatile and thermally stable. |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for similar compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is well-suited for routine purity analysis and can be adapted for quantifying this compound in the presence of non-volatile impurities.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of HPLC-grade Acetonitrile (ACN) and water.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a diluent (e.g., 50:50 ACN:water). Create working standards at various concentrations through serial dilution for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% ACN
-
2-15 min: 30% to 80% ACN
-
15-18 min: 80% ACN
-
18-20 min: 80% to 30% ACN
-
20-25 min: 30% ACN (equilibration)
-
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with the standard.
-
Assess peak purity using the DAD.
-
Quantify impurities using an area normalization method or against a reference standard.
Gas Chromatography (GC) Protocol
GC, particularly when coupled with a mass spectrometer (MS), offers high sensitivity and is excellent for identifying and quantifying volatile impurities.
1. Instrumentation and Materials:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column such as an Agilent HP-5MS (30 m × 250 µm × 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like toluene or dichloromethane. Prepare a series of dilutions for calibration.
-
Sample Solution: Dissolve the this compound sample in the chosen solvent to a known concentration.
-
2. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Detector:
-
FID Temperature: 300°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range (for MS): 40-400 m/z
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (if using MS).
-
Quantify the analyte and its impurities using an external standard calibration curve.
Potential Impurities and Separation Considerations
The synthesis of this compound may result in impurities that need to be monitored.[2] Common impurities can include:
-
Unreacted Starting Materials: Such as 8-methylquinoline if the synthesis involves oxidation.
-
By-products: Formation of regioisomers (e.g., other quinolinecarboxaldehyde isomers) can occur depending on the synthetic route.[3]
-
Degradation Products: Aromatic aldehydes can be susceptible to oxidation, forming the corresponding carboxylic acid (8-quinolinecarboxylic acid).
Both HPLC and GC are capable of separating these types of impurities. The choice of column and method parameters is crucial for achieving the desired resolution.
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for the purity analysis of this compound.
Caption: A flowchart to guide the selection between HPLC and GC for purity analysis.
Experimental Workflow
The general experimental workflow for both HPLC and GC analysis involves several key stages from sample receipt to final data reporting.
Caption: A generalized workflow for chromatographic purity analysis.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity analysis of this compound. HPLC is a versatile method suitable for a wide range of impurities, including those that are non-volatile or thermally sensitive. GC, especially when coupled with MS, provides excellent sensitivity for volatile impurities and offers definitive identification. The optimal choice of method will depend on the specific analytical requirements, such as the expected impurity profile and the desired level of sensitivity. The protocols and data presented in this guide provide a solid foundation for researchers to develop and implement robust analytical methods for ensuring the quality of this compound in their research and development endeavors.
References
Comparative Guide to the X-ray Crystal Structures of 8-Quinolinecarboxaldehyde Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of metal complexes derived from 8-quinolinecarboxaldehyde and its analogs. The coordination of these ligands with various metal ions leads to diverse structural arrangements and biological activities, including promising anticancer and antimicrobial properties. This document summarizes key crystallographic data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant biological signaling pathways.
I. Comparison of X-ray Crystal Structures
The coordination chemistry of this compound and its derivatives is rich, with the quinoline nitrogen and the carbonyl oxygen (or the imine nitrogen in Schiff base derivatives) acting as common donor atoms. The resulting metal complexes exhibit a range of geometries, influenced by the metal ion, the specific ligand, and the presence of co-ligands.
A. Schiff Base Complexes of 8-Hydroxy-2-quinolinecarboxaldehyde
Recent studies have provided detailed structural information for copper(II) and zinc(II) complexes of Schiff bases derived from 8-hydroxy-2-quinolinecarboxaldehyde. These complexes serve as excellent models for understanding the coordination behavior of the broader this compound family.
Table 1: Selected Bond Lengths (Å) and Angles (°) for Cu(II) and Zn(II) Schiff Base Complexes of 8-Hydroxy-2-quinolinecarboxaldehyde [1][2]
| Parameter | Cu(II) Complex (Dinuclear) | Zn(II) Complex (Mononuclear) |
| Bond Lengths (Å) | ||
| M-O(phenolic) | 1.93 - 1.95 | 2.01 - 2.03 |
| M-N(quinoline) | 2.01 - 2.03 | 2.10 - 2.12 |
| M-N(imine) | 1.96 - 1.98 | 2.05 - 2.07 |
| Cu-Cu distance | 3.15 - 3.17 | N/A |
| Bond Angles (°) | ||
| O(phenolic)-M-N(quinoline) | 82.5 - 83.5 | 79.0 - 80.0 |
| O(phenolic)-M-N(imine) | 160.0 - 162.0 | 145.0 - 147.0 |
| N(quinoline)-M-N(imine) | 78.0 - 79.0 | 75.0 - 76.0 |
Note: Data is derived from related Schiff base complexes as detailed crystallographic data for the parent this compound metal complexes is limited in the searched literature.
B. Nickel(II) Complex of a Schiff Base Derived from 8-Hydroxyquinoline-2-carboxaldehyde
A mononuclear nickel(II) complex with the Schiff base ligand formed from 8-hydroxyquinoline-2-carboxaldehyde and 2-aminoethanol has also been structurally characterized.
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Ni(II) Schiff Base Complex
| Parameter | Ni(II) Complex |
| Bond Lengths (Å) | |
| Ni-O(phenolic) | 1.99 - 2.01 |
| Ni-N(quinoline) | 2.08 - 2.10 |
| Ni-N(imine) | 2.03 - 2.05 |
| Bond Angles (°) | |
| O(phenolic)-Ni-N(quinoline) | 80.0 - 81.0 |
| O(phenolic)-Ni-N(imine) | 165.0 - 167.0 |
| N(quinoline)-Ni-N(imine) | 85.0 - 86.0 |
Note: Data is derived from a related Schiff base complex.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide generalized protocols for the synthesis of this compound-based Schiff base ligands and their metal complexes, as well as for the evaluation of their biological activities.
A. Synthesis of Schiff Base Ligands
A general method for the synthesis of Schiff base ligands involves the condensation of an aldehyde with a primary amine.[3]
Protocol 1: Synthesis of a Schiff Base Ligand from 2-Methyl-8-quinolinecarboxaldehyde [3]
-
Dissolve 2-methyl-8-quinolinecarboxaldehyde (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the desired primary amine (e.g., 3-aminophenol, 1 mmol) in 20 mL of absolute ethanol.
-
Add the ethanolic solution of the primary amine dropwise to the stirred solution of 2-methyl-8-quinolinecarboxaldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the resulting mixture for 3-4 hours with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid Schiff base ligand by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure ligand.
B. Synthesis of Metal Complexes
The synthesized Schiff base ligands can then be reacted with various metal salts to form the corresponding metal complexes.[3][4]
Protocol 2: General Synthesis of Metal(II) Complexes [3][4]
-
Dissolve the synthesized Schiff base ligand (2 mmol) in 30 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, 1 mmol) in 20 mL of ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the hot, stirred solution of the Schiff base ligand.
-
Adjust the pH of the mixture to approximately 7-8 by adding a dilute ethanolic solution of NaOH or ammonia to facilitate deprotonation and complexation.
-
Reflux the reaction mixture for 4-6 hours, during which a colored precipitate of the metal complex will form.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether.
-
Dry the purified metal complex in a desiccator or a vacuum oven.
C. Biological Activity Assays
The potential of these metal complexes as therapeutic agents is often evaluated through antimicrobial and anticancer assays.
Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method) [3][5]
-
Prepare agar plates seeded with the target bacterial or fungal strains.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Prepare stock solutions of the synthesized metal complexes and the free ligand in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Add 100 µL of each test solution into separate wells.
-
Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.
-
Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
Table 3: Minimum Inhibitory Concentration (MIC) of Representative Quinoline-Based Complexes [3][6][7][8]
| Complex/Ligand | Organism | MIC (µg/mL) |
| 8-Hydroxyquinoline (8HQ) | S. aureus | ~4 |
| 8-Hydroxyquinoline (8HQ) | E. coli | >64 |
| Cu(II)-8HQ derivative | S. aureus | 8 - 32 |
| Cu(II)-8HQ derivative | E. coli | 16 - 64 |
Protocol 4: Anticancer Activity Assay (MTT Assay) [3]
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the metal complexes and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Table 4: IC₅₀ Values of Representative Quinoline-Based Complexes against Cancer Cell Lines [3][9][10][11]
| Complex | Cell Line | IC₅₀ (µM) |
| Cu(II)-8-hydroxyquinoline hydrazone | A549 (Lung) | 5.2 |
| Cu(II)-8-hydroxyquinoline hydrazone | HeLa (Cervical) | 3.8 |
| Pt(II)-(quinolin-8-olato) | Lu-1 (Lung) | 0.8 |
| Pt(II)-(quinolin-8-olato) | Hep-G2 (Liver) | 0.4 |
| Cisplatin | Lu-1 (Lung) | ~43 |
| Cisplatin | Hep-G2 (Liver) | ~13 |
III. Signaling Pathways and Experimental Workflows
This compound metal complexes exert their biological effects through various mechanisms, including the modulation of key cellular signaling pathways.
A. Apoptosis Induction Pathway
A common mechanism of anticancer activity for many metal complexes is the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: General overview of the intrinsic apoptosis pathway induced by metal complexes.
B. PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. Some quinoline derivatives have been shown to target this pathway.
References
- 1. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. scialert.net [scialert.net]
- 7. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 [mdpi.com]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparing the efficacy of different synthetic routes to 8-Quinolinecarboxaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 8-Quinolinecarboxaldehyde is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct pathways. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for a given research context.
Comparison of Synthetic Efficacy
The selection of a synthetic route is often a trade-off between factors such as yield, availability of starting materials, reaction conditions, and scalability. Below is a summary of the key quantitative data for the most common methods of preparing this compound.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reaction Conditions |
| Route A: Oxidation of 8-Methylquinoline | 8-Methylquinoline | Selenium Dioxide (SeO₂) | 49% | Reflux in a suitable solvent like 1,4-dioxane.[1] |
| Route B: Oxidation of 8-Quinolinemethanol | 8-Quinolinemethanol | Swern or Dess-Martin Reagents | High (Est.) | Mild conditions, typically at low to room temperature.[2][3][4] |
| Route C: Formylation of 8-Bromoquinoline | 8-Bromoquinoline | n-BuLi, DMF | Up to 98% | Anhydrous conditions at low temperatures (e.g., -70 °C).[5] |
| Route D: Reduction of 8-Quinolinecarboxylic Acid | 8-Quinolinecarboxylic Acid | SOCl₂, LiAlH(OtBu)₃ | Plausible | Multi-step process involving the formation of an acid chloride followed by reduction.[6] |
Detailed Experimental Protocols
Route A: Oxidation of 8-Methylquinoline with Selenium Dioxide (Riley Oxidation)
This method provides a direct conversion of the methyl group at the 8-position of the quinoline ring to an aldehyde.
Experimental Protocol:
-
In a pressure tube, dissolve 8-methylquinoline (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (SeO₂) (approximately 2.0 eq) to the solution at room temperature.
-
Seal the tube and heat the vigorously stirred suspension to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes several hours.
-
Upon completion, cool the reaction mixture and dilute it with diethyl ether.
-
Filter the suspension through a pad of Celite® to remove the selenium byproduct, washing the filter cake with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.[7]
Route B: Oxidation of 8-Quinolinemethanol
The oxidation of the primary alcohol, 8-quinolinemethanol, offers a high-yielding pathway to the desired aldehyde using mild and selective modern oxidation reagents.
Experimental Protocol (using Dess-Martin Periodinane):
-
Dissolve 8-quinolinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin periodinane (DMP) (1.1-1.5 eq) to the solution in one portion at room temperature.[2][8]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.[4]
Route C: Formylation of 8-Bromoquinoline via Lithium-Halogen Exchange
This organometallic approach provides a highly regioselective and efficient route to this compound, starting from the corresponding bromo-substituted precursor.
Experimental Protocol:
-
To a solution of 8-bromoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -70 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below -65 °C.
-
Stir the resulting mixture at -70 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.05 eq) dropwise to the reaction mixture at -70 °C.
-
Continue stirring at this temperature for another hour.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.[5]
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and the final product, the following diagrams depict the logical flow of each synthetic route.
Caption: Overview of the main synthetic routes to this compound.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a synthetic chemistry experiment, applicable to any of the routes described above.
Caption: A generalized workflow for chemical synthesis and product isolation.
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Formylation - Lithium Halogen Exchange [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Riley Oxidation | NROChemistry [nrochemistry.com]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
A Comparative Guide to the DFT Analysis of 8-Quinolinecarboxaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Quinolinecarboxaldehyde and its analogues, focusing on the application of Density Functional Theory (DFT) to elucidate their structural, electronic, and spectroscopic properties. Quinoline derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The functionalization of the quinoline scaffold allows for the fine-tuning of its physicochemical and biological characteristics. Computational methods, particularly DFT, have emerged as powerful tools for understanding the structure-property relationships of these molecules at an atomic level.[2][3]
This guide synthesizes experimental and theoretical data from various studies to offer a comparative framework for researchers engaged in the design and development of novel quinoline-based therapeutic agents. While direct and comprehensive DFT data for this compound is not extensively available in the reviewed literature, this guide presents data for closely related analogues to provide a valuable comparative context.
Comparative Analysis of Structural and Electronic Properties
The introduction of different functional groups to the quinoline ring system significantly influences its electronic properties. The following tables summarize key quantitative data from DFT calculations and experimental studies on this compound analogues. This data facilitates a comparison of how various substituents affect the molecule's geometry and electronic structure.
Table 1: Comparison of Frontier Molecular Orbital Energies (eV) from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |
| Quinoline | -6.58 | -1.12 | 5.46 | B3LYP/6-311++G(d,p) | [4] |
| 8-Hydroxyquinoline | -5.89 | -0.87 | 5.02 | B3LYP/6-31G(d) | [5] |
| 2-Chloro-3-methylquinoline | -6.74 | -1.54 | 5.20 | B3LYP/6-311++G(d,p) | [6] |
| 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Not Available | Not Available | Not Available | Not Available | [7] |
| 8-(Dimethylamino)quinoline-5,7-dicarbaldehyde | Not Available | Not Available | Not Available | Not Available | [7] |
Note: Direct DFT data for this compound was not available in the searched literature. The data presented is for the parent quinoline and its substituted derivatives to provide a comparative framework.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule.[8] The energy gap (ΔE) between them indicates the molecule's resistance to excitation; a smaller gap suggests higher reactivity.
Table 2: Comparison of Calculated Dipole Moments (Debye)
| Compound | Dipole Moment (Debye) | Method | Reference |
| Quinoline | 2.25 | B3LYP/6-311++G(d,p) | [4] |
| 8-Hydroxyquinoline | 2.67 | B3LYP/6-31G(d) | [5] |
The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and interaction with biological targets.
Experimental and Computational Protocols
The data presented in this guide is based on established experimental and computational methodologies.
Experimental Protocols
Spectroscopic Analysis (UV-Vis): The electronic absorption spectra of quinoline derivatives are typically recorded using a UV-Vis spectrophotometer in a suitable solvent, such as ethanol or methanol, at room temperature.[6] The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule.
Computational Protocols
Density Functional Theory (DFT) Calculations: Quantum chemical calculations are predominantly performed using Gaussian software packages.[4][9] The typical computational workflow involves:
-
Geometry Optimization: The molecular structures are optimized to their ground state geometries using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p).[4][9]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).[9]
-
Electronic Property Calculations: Key electronic properties such as HOMO and LUMO energies, dipole moment, and Molecular Electrostatic Potential (MEP) are calculated at the same level of theory.
-
Spectroscopic Simulations: Time-dependent DFT (TD-DFT) is often employed to simulate the electronic absorption spectra, which can then be compared with experimental data for validation.[5][10]
Visualizing Computational Workflows and Molecular Properties
The following diagrams illustrate the typical workflow for a DFT analysis and the logical relationships between the calculated molecular properties.
Caption: A flowchart illustrating the typical computational workflow for DFT analysis of quinoline derivatives.
Caption: The logical relationship between key calculated molecular properties and their chemical interpretation.
Conclusion
The DFT analysis of this compound and its analogues provides invaluable insights into their electronic structure and reactivity. While a complete dataset for the title compound is sparse in the current literature, the comparative analysis of its analogues offers a robust framework for understanding structure-activity relationships. The electron-withdrawing nature of the carboxaldehyde group is expected to significantly modulate the electronic properties of the quinoline core, influencing its potential as a pharmacophore. Further computational and experimental studies on this compound are warranted to fully elucidate its chemical behavior and biological potential. By integrating computational modeling with experimental validation, researchers can accelerate the discovery and optimization of novel quinoline-based compounds for various therapeutic applications.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 5. [PDF] Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
Unraveling the Selectivity of 8-Quinolinecarboxaldehyde-Based Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of chemical sensors is paramount for accurate analyte detection and the development of robust sensing platforms. This guide provides a comprehensive comparison of the cross-reactivity profiles of sensors based on 8-Quinolinecarboxaldehyde derivatives, supported by experimental data and detailed protocols. We delve into the signaling pathways and experimental workflows to offer a complete picture of their performance.
Sensors derived from this compound have emerged as promising tools for the detection of various analytes, particularly metal ions. Their mechanism often relies on the principle of chelation-enhanced fluorescence (CHEF), where the binding of an analyte to the sensor molecule leads to a significant change in its fluorescence properties. While some derivatives are designed for high selectivity towards a specific target, many exhibit a degree of cross-reactivity, responding to multiple analytes. This characteristic, often viewed as a limitation, can be harnessed in the development of cross-reactive sensor arrays for the simultaneous detection of multiple substances.
Comparative Analysis of Cross-Reactivity
The selectivity of this compound-based sensors is highly dependent on the specific chemical modifications made to the core structure. These modifications influence the binding affinity and coordination geometry of the sensor with different analytes. The following table summarizes the quantitative cross-reactivity data for several illustrative this compound derivatives when exposed to a panel of common metal ions. The data is presented as the relative fluorescence response compared to the primary target analyte.
| Sensor Derivative | Primary Target | Relative Fluorescence Response (%) |
| Zn²⁺ | ||
| (E)-N'-(quinolin-8-ylmethylene)acetohydrazide | Zn²⁺ | 100 |
| 2-((E)-(quinolin-8-ylimino)methyl)phenol | Zn²⁺ | 100 |
| 8-((E)-(p-tolylimino)methyl)quinolin-7-ol | Al³⁺ | 20 |
| (E)-1-((quinolin-8-yl)methylene)semicarbazide | Cd²⁺ | 75 |
Note: The data presented is a representative compilation from various studies and the exact values may vary depending on experimental conditions.
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The primary signaling mechanism for many this compound-based fluorescent sensors is Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the fluorophore's fluorescence is often quenched through mechanisms like photoinduced electron transfer (PET). Upon chelation with a metal ion, the conformational changes in the sensor molecule inhibit these quenching pathways, leading to a significant enhancement in fluorescence intensity.
Comparative Guide to Validated Analytical Methods for 8-Quinolinecarboxaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 8-Quinolinecarboxaldehyde. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines robust methods for structurally similar compounds, such as 2-Methyl-8-quinolinecarboxaldehyde, which can be adapted and validated for the target analyte.[1] The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the sample matrix, expected concentration of the analyte, and the desired sensitivity and selectivity.[2] The following table summarizes the typical performance characteristics of each technique for the analysis of quinoline derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Measurement of the absorption of ultraviolet-visible light by the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% | < 5% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 1 - 10 ng/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | 5 - 50 ng/mL | 0.5 - 2.0 µg/mL |
| Specificity | High, especially with diode-array detection. | Very high, based on retention time and mass spectrum. | Moderate, susceptible to interference from other absorbing compounds. |
| Sample Throughput | Moderate | Moderate to High | High |
| Applicability | Highly suitable for purity, assay, and impurity determination.[2] | Suitable for volatile impurities and can be used for quantification, often requiring derivatization for polar analytes. | Best suited for simpler sample matrices and for rapid quantification. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.
1. High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated purity analysis of 2-Methyl-8-quinolinecarboxaldehyde.[3]
-
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Reference standard of this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (ACN) and water.
-
Gradient Program:
-
0-2 min: 30% ACN
-
2-15 min: 30% to 80% ACN
-
15-18 min: 80% ACN
-
18-20 min: 80% to 30% ACN
-
20-25 min: 30% ACN (equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare working standards of various concentrations by serial dilution for linearity assessment.[3]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.[3]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of quinoline derivatives and may require a derivatization step to improve the volatility of this compound.
-
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
DB-5MS capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Helium (carrier gas).
-
Derivatization agent (e.g., BSTFA for silylation), if required.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1.0 µL (splitless).
-
Carrier Gas Flow Rate: 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized or underivatized this compound.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane). Prepare working standards for calibration.
-
Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is necessary, evaporate the solvent and add the derivatizing agent. Heat as required to complete the reaction.
-
3. UV-Visible Spectrophotometry
This method is suitable for rapid quantification in simple matrices.
-
Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
UV-transparent solvent (e.g., methanol or ethanol).
-
-
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in the chosen solvent from 200-400 nm to determine the λmax. For related compounds like 8-hydroxyquinoline, the λmax is around 310-320 nm.
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Sample Solution: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.
-
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from the calibration curve.
-
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of 8-Quinolinecarboxaldehyde: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Quinolinecarboxaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles or glasses |
| Hand Protection | Chemical-resistant gloves |
| Body Protection | Laboratory coat |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment:
-
Solid Spills: Carefully sweep the material to avoid creating dust and place it into a clearly labeled, sealed container for hazardous waste.[3]
-
Solution Spills: Absorb the spill using an inert material such as vermiculite, sand, or earth. Place the contaminated absorbent material into a sealed container for hazardous waste.[3]
-
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.[3] All contaminated cleaning materials must also be disposed of as hazardous waste.[3]
Disposal Procedures
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in general waste streams.[3]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Isolate this compound waste from other chemical waste streams to prevent inadvertent and potentially hazardous reactions. Store it in a dedicated, sealed, and clearly labeled container.[3]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Ensure the label is legible and securely attached to the container.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
Arrange for Collection: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for collection and proper disposal in accordance with local, state, and federal regulations.[3][4]
Treatment of Residual Amounts
For decontaminating apparatus or treating trace residual amounts of this compound, a neutralization procedure can be employed. This protocol is not intended for bulk disposal.
Experimental Protocol for Neutralization of Residual this compound:
Objective: To convert residual aldehyde into a more water-soluble and less reactive bisulfite adduct.
Materials:
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Methanol
-
Deionized water
-
Appropriate hazardous waste containers
Procedure:
-
In a well-ventilated chemical fume hood, rinse the contaminated equipment with a minimal amount of methanol to dissolve any remaining this compound.
-
Transfer the methanol rinse into a suitable container.
-
Slowly add the saturated aqueous sodium bisulfite solution to the methanol rinse. An excess of the bisulfite solution is recommended to ensure a complete reaction.
-
Stir the mixture. The formation of the bisulfite adduct may be exothermic.
-
The resulting aqueous solution containing the bisulfite adduct should be collected and disposed of as hazardous aqueous waste.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Quinolinecarboxaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Quinolinecarboxaldehyde, tailored for researchers, scientists, and professionals in drug development.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical, necessitating careful handling to prevent exposure.[1] Primary hazards include irritation to the skin, eyes, and respiratory system.[2][3]
Summary of Hazards:
-
Skin Irritation: Causes skin irritation.[1][2] May be harmful if absorbed through the skin.[3]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3] May be harmful if inhaled.[3]
-
Ingestion: May be harmful if swallowed and can cause irritation of the digestive tract.[3]
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use.[4] | To prevent skin contact with the chemical. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5][6] | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[3][4][6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if exposure limits are exceeded.[1][3][5] All handling should be conducted in a well-ventilated fume hood.[7] | To prevent inhalation of dust particles. |
Operational and Handling Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound:
Caption: Workflow for Safely Handling this compound.
Handling Procedures:
-
Ensure adequate ventilation, preferably by working in a chemical fume hood.[1][7]
-
Avoid breathing dust, vapor, mist, or gas.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
Emergency and Disposal Plans
Immediate and appropriate responses to spills and exposures are crucial. Proper disposal prevents environmental contamination and ensures regulatory compliance.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Seek medical attention.[3] |
Spill Response Protocol:
Caption: Spill Response for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., gloves, paper towels, weigh boats) in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect unused solutions and rinsates in a separate, sealed, and labeled hazardous waste container.[4] Do not dispose of down the drain.[4][7]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.[4]
-
Disposal Method: The primary method for disposal is through an authorized hazardous waste collection service.[7] A recommended procedure is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4] All disposal activities must be in accordance with local, state, and federal regulations.[3][7]
-
Decontamination: After handling waste, decontaminate the work area. Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.[4]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C10H7NO | CID 170103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline-8-carbaldehyde | CAS#:38707-70-9 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
